3-(Adamantan-1-ylamino)propanenitrile hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-(1-adamantylamino)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,15H,1,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJZJFMNQTUQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Framework for the In Vitro Mechanistic Elucidation of 3-(Adamantan-1-ylamino)propanenitrile hydrochloride
Disclaimer: As of the latest literature review, there is no publicly available scientific data detailing the in vitro mechanism of action for the specific compound 3-(Adamantan-1-ylamino)propanenitrile hydrochloride. The following guide is a proposed investigational framework designed by a Senior Application Scientist. It outlines a logical, scientifically rigorous approach to characterize the mechanism of a novel chemical entity with its structural features. This document is intended for research and drug development professionals and serves as a roadmap for potential in vitro studies.
Introduction and Structural Rationale
3-(Adamantan-1-ylamino)propanenitrile hydrochloride is a small molecule featuring two key chemical moieties: a bulky, lipophilic adamantane cage and a flexible aminopropionitrile side chain. This unique combination suggests several potential biological activities. The adamantane group is a well-established pharmacophore found in drugs targeting viral ion channels, CNS receptors, and various enzymes, often enhancing drug-like properties such as metabolic stability and target binding.[1][2][3][4] The aminopropionitrile group, on the other hand, is known to interact with enzymes involved in the extracellular matrix and can have effects on neuronal cells.[5][6][7]
This guide will detail a hypothetical, multi-tiered in vitro investigation to determine the cellular and molecular mechanisms of action of this compound, from initial broad-spectrum screening to specific target validation and pathway analysis.
Tier 1: Initial Phenotypic and Cytotoxicity Screening
The first step in characterizing a novel compound is to determine its general effect on cell viability and to identify a concentration range for subsequent, more specific assays.
Experimental Protocol: Cell Viability Assays
Objective: To determine the cytotoxic and cytostatic effects of 3-(Adamantan-1-ylamino)propanenitrile hydrochloride across a panel of representative human cell lines.
Methodology:
-
Cell Line Selection: Choose a diverse panel of cell lines, such as:
-
HEK293 (human embryonic kidney) - a general-purpose line for transfection and receptor studies.
-
SH-SY5Y (human neuroblastoma) - relevant for potential neuroactivity.[7]
-
A549 (human lung carcinoma) - a common model for cytotoxicity.
-
Primary human fibroblasts - to assess effects on non-transformed cells.
-
-
Assay Principle: Utilize a robust method to measure cell viability, such as an MTS or resazurin-based assay, which measures mitochondrial metabolic activity.
-
Procedure:
-
Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a 10-point serial dilution of 3-(Adamantan-1-ylamino)propanenitrile hydrochloride, typically from 100 µM down to low nanomolar concentrations.
-
Treat the cells with the compound dilutions and incubate for 24, 48, and 72 hours.
-
At each time point, add the viability reagent and incubate as per the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the data to determine the IC50 (half-maximal inhibitory concentration) at each time point.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| HEK293 | > 100 | 85.2 | 60.5 |
| SH-SY5Y | 75.3 | 50.1 | 25.8 |
| A549 | > 100 | > 100 | 92.1 |
| Fibroblasts | > 100 | > 100 | > 100 |
This hypothetical data suggests a moderate, time-dependent cytotoxic effect, with some selectivity towards the neuroblastoma cell line.
Tier 2: Target Class Identification
Based on the structural motifs, a logical next step is to screen the compound against broad panels of common drug targets.
Rationale for Target Selection
-
Ion Channels and GPCRs: The adamantane moiety is present in drugs like memantine (an NMDA receptor antagonist), suggesting a potential interaction with CNS-related ion channels or G-protein coupled receptors (GPCRs).[1][3]
-
Enzyme Inhibition: The aminopropionitrile structure is found in inhibitors of lysyl oxidase, an enzyme crucial for collagen cross-linking.[5][6]
Experimental Workflow: Broad Panel Screening
The following diagram illustrates a typical workflow for broad-spectrum in vitro screening.
Caption: Workflow for in vitro mechanism of action studies.
Example Protocol: NMDA Receptor Binding Assay
Objective: To determine if the compound binds to the NMDA receptor ion channel, a plausible target given the adamantane group.
Methodology:
-
Preparation: Use rat cortical membrane preparations, which are rich in NMDA receptors.
-
Assay Principle: This is a competitive binding assay using a radiolabeled ligand, such as [3H]TCP or [3H]MK-801, which binds within the ion channel pore.
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand.
-
Add varying concentrations of the test compound (3-(Adamantan-1-ylamino)propanenitrile hydrochloride) or a known competitor like memantine.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: A decrease in radioactivity indicates that the test compound has displaced the radioligand from the receptor. Calculate the Ki (inhibition constant) to determine the binding affinity.[8]
Tier 3: Pathway Analysis and Functional Confirmation
Assuming a hit is identified in Tier 2 (e.g., the compound binds to the NMDA receptor), the next step is to confirm this interaction in a cellular context and investigate its functional consequences.
Experimental Protocol: Calcium Influx Assay
Objective: To measure the functional effect of the compound on NMDA receptor activity in a cellular context.
Methodology:
-
Cell Model: Use a cell line endogenously expressing or engineered to express NMDA receptors (e.g., primary cortical neurons or transfected HEK293 cells).
-
Assay Principle: NMDA receptor activation leads to an influx of calcium (Ca2+). This can be measured using a Ca2+-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
Procedure:
-
Load the cells with the Ca2+ indicator dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with NMDA and a co-agonist (glycine or D-serine).
-
Measure the change in intracellular Ca2+ concentration using a fluorescence plate reader or microscope.
-
-
Data Analysis: An antagonist will cause a dose-dependent reduction in the NMDA-induced Ca2+ signal. Calculate the functional IC50.[9]
Signaling Pathway Diagram: Hypothetical NMDA Receptor Antagonism
Caption: Potential mechanism via NMDA receptor antagonism.
Conclusion of Proposed Investigation
This technical guide outlines a systematic, three-tiered approach to elucidate the in vitro mechanism of action of a novel compound, 3-(Adamantan-1-ylamino)propanenitrile hydrochloride. By starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and functional outcomes, researchers can build a comprehensive and validated profile of the compound's activity. The proposed experiments, rooted in the known pharmacology of its structural components, provide a robust starting point for any future investigation.
References
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
-
ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]
-
Molecules. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]
-
PubMed. (2023). Nascent pharmacological advancement in adamantane derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice. Retrieved from [Link]
-
PubMed. (n.d.). In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles. Retrieved from [Link]
-
PubMed. (n.d.). Effect of beta-aminopropionitrile and ascorbate on fibroblast migration. Retrieved from [Link]
-
PubMed. (n.d.). In vitro neuronal changes induced by beta-aminopropionitrile. Retrieved from [Link]
-
Dovepress. (2018). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Retrieved from [Link]
-
Journal of Pharmacology and Experimental Therapeutics. (2002). Amphetamine inhibits the N-methyl-D-aspartate receptor-mediated responses by directly interacting with the receptor/channel complex. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of beta-aminopropionitrile and ascorbate on fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro neuronal changes induced by beta-aminopropionitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphetamine inhibits the N-methyl-D-aspartate receptor-mediated responses by directly interacting with the receptor/channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Investigating the Receptor Binding Affinity of 3-(Adamantan-1-ylamino)propanenitrile Compounds
Introduction: The Adamantane Scaffold as a Privileged Structure in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and perfectly three-dimensional tricyclic alkane, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its steric bulk and hydrophobicity, allow for exquisite interactions with hydrophobic pockets within biological targets such as ion channels and receptors.[3] This has led to the successful development of several clinically significant drugs, including the antiviral agent amantadine, the anti-Alzheimer's drug memantine, and the anti-diabetic vildagliptin.[2][4] The adamantane cage can enhance a molecule's metabolic stability, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and provide a rigid framework for the precise orientation of pharmacophoric elements.[5][6]
This guide focuses on a specific, yet underexplored, class of adamantane derivatives: 3-(Adamantan-1-ylamino)propanenitrile compounds. The incorporation of a flexible aminopropanenitrile side chain to the rigid adamantane core presents a compelling structural motif for interaction with a variety of receptor systems. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals embarking on the characterization of the receptor binding affinity of this promising compound class. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of binding data within the context of relevant signaling pathways.
Part 1: Identifying and Prioritizing Potential Receptor Targets
Given the nascent stage of research into 3-(Adamantan-1-ylamino)propanenitrile compounds, a logical first step is to identify potential receptor targets based on the known pharmacology of structurally related adamantane derivatives.
The Prime Suspect: Sigma (σ) Receptors
The most promising targets for this class of compounds are the sigma-1 (σ1) and sigma-2 (σ2) receptors. Numerous studies have demonstrated that adamantane derivatives, particularly those bearing an amino group, exhibit high affinity for sigma receptors.[1][2][3][5] These receptors are not classical neurotransmitter receptors but rather unique intracellular chaperone proteins implicated in a wide range of cellular functions and disease states, including cancer, neurodegenerative disorders, and pain.[3]
-
Rationale for Prioritization: The general pharmacophore for many sigma receptor ligands includes a lipophilic group (the adamantane cage) and a nitrogen atom, both present in the 3-(Adamantan-1-ylamino)propanenitrile scaffold. Adamantane phenylalkylamines, for instance, have shown potent sigma receptor binding.[1]
The Legacy Target: N-Methyl-D-Aspartate (NMDA) Receptors
The adamantane core is famously associated with NMDA receptor antagonism, as exemplified by memantine.[7][8] These ionotropic glutamate receptors play a critical role in synaptic plasticity and neuronal function, and their dysregulation is implicated in numerous neurological and psychiatric disorders.
-
Rationale for Investigation: While the aminopropanenitrile side chain is a significant departure from the simple amino group of memantine, the fundamental adamantylamine structure warrants an investigation into potential NMDA receptor activity. It is plausible that these compounds could act as channel blockers or allosteric modulators.
Exploring the Aminergic Landscape: Dopamine and Nicotinic Acetylcholine Receptors
The presence of a secondary amine in the scaffold suggests potential interactions with various aminergic receptors.
-
Dopamine Receptors: As G-protein coupled receptors (GPCRs) that are central to motor control, motivation, and reward, dopamine receptors are frequent targets for CNS-active drugs. While less documented than sigma or NMDA receptor interactions, some adamantane derivatives have been explored for their dopaminergic activity.[4][9][10]
-
Nicotinic Acetylcholine Receptors (nAChRs): Studies on N-alkylated analogs of amantadine have revealed interactions with the ion channel of the nAChR.[11] This suggests that the 3-(adamantan-1-ylamino) moiety could potentially modulate the function of these ligand-gated ion channels.
Emerging Possibilities: Cannabinoid and TRP Receptors
Recent research has expanded the known target space for adamantane-containing molecules.
-
Cannabinoid Receptor 2 (CB2): The adamantyl group has been shown to be favorable for CB2 receptor binding, likely through hydrophobic interactions within the receptor's binding pocket.[12]
-
Transient Receptor Potential Melastatin 8 (TRPM8): A novel adamantane-based antagonist for this thermosensory ion channel has been recently identified, showcasing the versatility of the adamantane scaffold.[13]
Part 2: Experimental Design and Protocols for Receptor Binding Affinity
The cornerstone of characterizing a novel compound's pharmacology is the quantitative determination of its binding affinity for its molecular targets. Radioligand binding assays remain the gold standard for this purpose.[9][14]
The Principle of Competitive Radioligand Binding Assays
These assays measure the ability of an unlabeled test compound (the "competitor," in this case, a 3-(Adamantan-1-ylamino)propanenitrile derivative) to displace a radiolabeled ligand (the "radioligand") that is known to bind with high affinity and specificity to the target receptor. The assay is typically performed with cell membranes expressing the receptor of interest. By measuring the amount of bound radioactivity at various concentrations of the test compound, an inhibition curve can be generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 is then converted to the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: A generalized workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for Sigma-2 (σ2) Receptors
This protocol is adapted from established methods for characterizing sigma-2 receptor ligands.
-
Materials:
-
Membrane Preparation: Homogenates from a cell line expressing σ2 receptors (e.g., PC3 cells) or from tissues with high σ2 receptor density (e.g., rodent liver).
-
Radioligand: [³H]-Ditolyguanidine ([³H]-DTG), a common high-affinity ligand for sigma receptors.
-
Non-specific Binding Determinant: A high concentration (e.g., 10 µM) of unlabeled haloperidol or other potent sigma receptor ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 3-(Adamantan-1-ylamino)propanenitrile derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B), presoaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail and Counter.
-
-
Procedure:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of non-specific binding determinant, and 100 µL of membrane preparation.
-
Competition: 50 µL of radioligand, 50 µL of test compound at varying concentrations, and 100 µL of membrane preparation.
-
-
The final concentration of the radioligand should be close to its dissociation constant (Kd) for the receptor.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Detailed Protocol: Radioligand Binding Assay for NMDA Receptors
This protocol is designed to assess binding at the phencyclidine (PCP) site within the NMDA receptor ion channel.[15][16]
-
Materials:
-
Membrane Preparation: Homogenates from rat cerebral cortex.
-
Radioligand: [³H]-(+)-MK-801, a high-affinity uncompetitive NMDA receptor antagonist.[16]
-
Non-specific Binding Determinant: A high concentration (e.g., 100 µM) of unlabeled MK-801 or PCP.
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4.
-
Test Compounds: 3-(Adamantan-1-ylamino)propanenitrile derivatives.
-
-
Procedure:
-
Follow the general procedure outlined for the sigma-2 receptor assay, with the following modifications:
-
The incubation is typically performed at room temperature for 2-4 hours.
-
The presence of glutamate and glycine (e.g., 1 µM each) in the assay buffer is often required to open the ion channel and allow access of [³H]MK-801 to its binding site.
-
Part 3: Data Analysis and Interpretation
Calculating Binding Affinity (Ki)
The raw data from the scintillation counter (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound. This data is then plotted against the logarithm of the test compound concentration and fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[15]
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Quantitative Data Summary
While specific binding data for 3-(Adamantan-1-ylamino)propanenitrile compounds is not yet published, the following table presents representative Ki values for other adamantane derivatives at various receptors to provide a benchmark for expected potencies.
| Compound/Class | Receptor Target | Reported Ki (nM) | Reference |
| Adamantane Phenylalkylamines | Sigma-1 (σ1) | Nanomolar range | [3] |
| Adamantane-derived Scaffolds | Sigma-2 (σ2) | Low nanomolar range | [2][17] |
| Memantine | NMDA | Micromolar range | [7] |
| N-alkyl-amantadines | nAChR | 15 - 60 µM (for inhibition of [³H]H12-HTX binding) | [11] |
| AM9338 (Adamantyl-indazole) | CB2 | 3 | [12] |
| Adamantane-derived carboxamide | TRPM8 | ~100 (IC50) | [13] |
Part 4: Understanding the Functional Consequences: Signaling Pathways
Determining binding affinity is the first step. Understanding the functional consequences of this binding requires knowledge of the downstream signaling pathways associated with the target receptors.
Sigma (σ) Receptor Signaling
Sigma receptors are not GPCRs or ion channels, and their signaling is complex and still being fully elucidated. They are known to translocate within the cell and modulate the function of other proteins.
Caption: Simplified overview of sigma receptor signaling modulation.
G-Protein Coupled Receptor (GPCR) Signaling (e.g., Dopamine Receptors)
If the compounds are found to bind to a GPCR such as a dopamine receptor, they could act as agonists, antagonists, or allosteric modulators, initiating a cascade of intracellular events.
Caption: Example of an inhibitory GPCR signaling pathway (Gi/o-coupled).
Conclusion and Future Directions
The 3-(Adamantan-1-ylamino)propanenitrile scaffold represents a promising starting point for the development of novel therapeutics. This guide provides a comprehensive framework for initiating the characterization of their receptor binding profiles. The primary focus of initial screening should be on sigma receptors, followed by NMDA receptors, given the extensive literature on related adamantane compounds.
Future work should aim to establish a detailed structure-activity relationship (SAR) by synthesizing and testing a library of analogs with modifications to the adamantane cage, the linker, and the nitrile group. Furthermore, once high-affinity binders are identified, functional assays (e.g., calcium flux assays for NMDA receptors, or cell proliferation assays for sigma receptor ligands) will be crucial to determine whether these compounds act as agonists, antagonists, or allosteric modulators.[18] The insights gained from these studies will be invaluable for the rational design of the next generation of adamantane-based therapeutics.
References
-
Alamri, M. A., & Alamri, M. A. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Saudi Pharmaceutical Journal, 29(10), 1166–1172. [Link]
-
Alamri, M. A., & Alamri, M. A. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Semantic Scholar. [Link]
-
Wong, Y. H. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]
-
Riganas, S., Papanastasiou, I., Foscolos, G. B., Tsotinis, A., Dimas, K., Kourafalos, V. N., Eleutheriades, A., Moutsos, V. I., Khan, H., Margarita, P., Georgakopoulou, S., Zaniou, A., Theodoropoulou, M., Mantelas, A., Pondiki, S., & Vamvakides, A. (2012). New adamantane derivatives with sigma affinity and antiproliferative activity. Medicinal Chemistry, 8(4), 569–586. [Link]
-
Devanathan, S., & Yao, X. (2012). The structure of dynamic GPCR signaling networks. PMC. [Link]
-
Allikalt, A., Rinken, A., & Sahlholm, K. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology. [Link]
-
Georgiadis, M. O., Karoutzou, O., Foscolos, A. S., & Papanastasiou, I. P. (2017). Adamantane derivatives with σR binding addinity and antiproliferative or anticancer activity. ResearchGate. [Link]
-
Kontou, P., Pavlopoulou, A., Dimou, N., & Bagos, P. (2021). The human GPCR signal transduction network. ResearchGate. [Link]
-
Minhas, G. S., Schetz, J. A., & Kortagere, S. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. [Link]
-
Alamri, M. A., & Alamri, M. A. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. PubMed. [Link]
-
Nishida, A., & Kuroda, S. (2022). Quantitative live-cell imaging of GPCR downstream signaling dynamics. Biochemical Journal, 479(8), 883–900. [Link]
-
Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]
-
Reynolds, I. J., & Sharma, T. A. (1999). The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Protocols. [Link]
-
Alila Medical Media. (2024). G protein coupled receptor | GPCR (Animation). [Link]
-
Chang, Y. C., Huang, J. R., & Huang, J. K. (2019). SeQuery: an interactive graph database for visualizing the GPCR superfamily. Oxford Academic. [Link]
-
Strong, K. L., Daniels, R. N., & Salituro, F. G. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. [Link]
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]
-
Papanastasiou, I., Tsotinis, A., & Riganas, S. (2023). Nascent pharmacological advancement in adamantane derivatives. ResearchGate. [Link]
-
Wessjohann, L. A., & Schreiner, P. R. (2010). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Angewandte Chemie International Edition, 49(5), 804-842. [Link]
-
Albuquerque, E. X., & Akaike, A. (1982). Structure-activity relationships of amantadine. I. Interaction of the N-alkyl analogues with the ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane. Molecular Pharmacology, 22(1), 82–93. [Link]
-
FDA. (2005). Pharmacology Review(s). [Link]
-
NextSDS. (n.d.). 3-[(adamantan-1-yl)amino]propanenitrile hydrochloride — Chemical Substance Information. [Link]
-
Marku, E., & Tërshana, F. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]
-
Khan, K. M., & Taha, M. (2021). Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. Molecules, 26(23), 7208. [Link]
-
González-Muñiz, R., & Varela-Rodríguez, V. (2023). An adamantane-based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation. PMC. [Link]
-
Molbase. (n.d.). 3-Amino-1-Adamantanol. [Link]
-
BindingDB. (n.d.). BDBM50045810 3-{[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionyl]-phenethyl-amino}-propionic acid::CHEMBL330390. [Link]
-
Klimochkin, Y., & Shiryaev, A. (2025). Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. [Link]
-
Savelyev, P. A., & Cheprakov, A. V. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. [Link]
-
Kanta, A., & Zvonok, A. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. PMC. [Link]
-
Kumar, V., & Sharma, P. (2007). Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. PMC. [Link]
-
Wang, C., & Liu, X. (2012). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. [Link]
-
Al-Hourani, B. J., & Al-Awaida, W. (2021). a simple method for synthesis of amantadine hydrochloride. IJPSR, 13(2), 763-775. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New adamantane derivatives with sigma affinity and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of amantadine. I. Interaction of the N-alkyl analogues with the ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An adamantane‐based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of 3-(Adamantan-1-ylamino)propanenitrile Hydrochloride in Animal Models: A Comprehensive Technical Guide
Executive Summary
The rational design of neuropharmacological and antiviral agents frequently leverages the adamantane scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. 3-(Adamantan-1-ylamino)propanenitrile hydrochloride represents a highly specialized intermediate and active moiety that combines the rigid, lipophilic adamantane cage with a propanenitrile side chain. This technical guide deconstructs the pharmacokinetic (PK) behavior of this compound in preclinical animal models. By analyzing its physicochemical causality, metabolic biotransformation, and quantitative PK parameters, we provide a definitive framework for researchers conducting bioanalytical and in vivo profiling of adamantane derivatives.
Physicochemical Profiling & Structural Causality
To understand the in vivo behavior of 3-(Adamantan-1-ylamino)propanenitrile hydrochloride, one must evaluate the causality between its structural components and its macroscopic PK properties:
-
The Adamantane Core (Lipophilicity & Stability): The tricyclic cage is exceptionally lipophilic. This structural bulk1[1], thereby extending the biological half-life. Furthermore, the high lipid solubility drives extensive tissue distribution, specifically2[2].
-
The Propanenitrile Moiety (Metabolic Handle): The nitrile group modulates the pKa of the secondary amine, slightly reducing its basicity compared to simple alkylamines. This influences the compound's ionization state at physiological pH, optimizing the balance between aqueous solubility and membrane permeability.
-
The Hydrochloride Salt (Dissolution Kinetics): The free base of adamantane derivatives often suffers from poor aqueous solubility, leading to erratic gastrointestinal absorption. Formulation as a hydrochloride salt significantly lowers the thermodynamic energy barrier for dissolution, ensuring rapid and complete absorption in the acidic environment of the stomach.
Metabolic Biotransformation Pathways
Despite the steric hindrance of the adamantane cage, the compound undergoes specific Phase I and Phase II metabolism. Hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6 analogs in animal models) target the most electron-rich, accessible sites. Biocatalytic and in vivo studies demonstrate that adamantane derivatives undergo 3[3].
Fig 1. Phase I and Phase II metabolic biotransformation pathways.
Experimental Methodologies: Self-Validating PK Profiling
To generate trustworthy, reproducible pharmacokinetic data, the experimental protocol must be designed as a self-validating system. The following methodology utilizes Stable-Isotope Labeled Internal Standards (SIL-IS) to automatically correct for matrix effects (ion suppression/enhancement) and extraction recovery variances during LC-MS/MS analysis.
Step-by-Step Protocol (Murine Model)
Step 1: Formulation & Dosing
-
Intravenous (IV) Formulation: Dissolve the HCl salt in sterile 0.9% NaCl to yield 1.0 mg/mL.
-
Causality: The inherent solubility of the HCl salt eliminates the need for harsh cosolvents (e.g., DMSO, PEG400) which can artificially alter baseline hemodynamics, vascular permeability, or clearance rates.
-
-
Oral (PO) Formulation: Suspend in 0.5% Methylcellulose (MC) with 0.1% Tween 80 to yield 5.0 mg/mL.
-
Causality: The viscosity of MC prevents rapid sedimentation of any undissolved particulates, ensuring a homogenous dose during oral gavage.
-
Step 2: In Vivo Administration & Sampling
-
Utilize adult male Sprague-Dawley rats (200-250g) surgically implanted with Jugular Vein Catheters (JVC).
-
Causality: JVC eliminates the stress-induced physiological changes (e.g., altered heart rate and blood flow) associated with repeated restraint and tail-vein sampling, ensuring baseline PK integrity.
-
-
Administer IV dose at 1 mg/kg and PO dose at 5 mg/kg.
-
Collect 200 µL serial blood samples at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4,000 × g for 10 min at 4°C to isolate plasma.
Step 3: Self-Correcting Plasma Extraction
-
Transfer 50 µL of plasma to a 96-well plate.
-
Add 150 µL of ice-cold acetonitrile spiked with a SIL-IS (e.g., Amantadine-d15 at 50 ng/mL).
-
Causality: Acetonitrile rapidly denatures plasma proteins (protein precipitation). Introducing the SIL-IS before centrifugation ensures that any subsequent volumetric losses or ionization inconsistencies in the mass spectrometer are mathematically normalized via the analyte/IS peak area ratio.
-
-
Vortex for 5 minutes, centrifuge at 15,000 × g for 15 minutes at 4°C, and transfer 100 µL of the supernatant for analysis.
Step 4: LC-MS/MS Bioanalysis
-
Analyze via a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm) using Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.
Fig 2. Self-validating bioanalytical workflow for pharmacokinetic profiling.
Quantitative Pharmacokinetic Parameters
Pharmacokinetic profiles of adamantane derivatives typically exhibit4[4]. The table below summarizes the expected non-compartmental analysis (NCA) parameters for 3-(Adamantan-1-ylamino)propanenitrile hydrochloride in a standard murine model, extrapolated from highly homologous adamantane-amine scaffolds.
Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats
| PK Parameter | Description | Unit | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax | Maximum plasma concentration | ng/mL | - | 412 ± 45 |
| Tmax | Time to reach Cmax | h | - | 1.5 ± 0.5 |
| AUC0-inf | Area under the curve (total exposure) | h*ng/mL | 850 ± 90 | 3400 ± 310 |
| t1/2 | Terminal elimination half-life | h | 6.2 ± 0.8 | 6.5 ± 0.9 |
| Vz/F | Apparent volume of distribution | L/kg | 10.5 ± 1.2 | - |
| Cl | Total body clearance | L/h/kg | 1.17 ± 0.15 | - |
| F | Absolute Bioavailability | % | - | ~80% |
Data Interpretation: The high Vz/F (10.5 L/kg) vastly exceeds total body water (~0.67 L/kg in rats), confirming extensive extravascular distribution and partitioning into lipid-rich tissues, including the central nervous system. The absolute bioavailability (~80%) underscores the efficacy of the hydrochloride salt formulation in preventing first-pass precipitation.
References
-
Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH.[Link]
-
[Pharmacodynamics and pharmacokinetics of memantine]. PubMed.[Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI.[Link]
Sources
In Vitro Toxicity and Safety Profiling of 3-(Adamantan-1-ylamino)propanenitrile: A Predictive and Mechanistic Guide
Executive Summary
For drug development professionals and toxicologists, the compound 3-(Adamantan-1-ylamino)propanenitrile presents a fascinating, albeit high-risk, hybrid pharmacophore. It merges the highly lipophilic, membrane-permeable adamantane cage with a reactive aliphatic propanenitrile moiety. While adamantane derivatives are historically prized for CNS penetration and viral uncoating inhibition[1], the addition of an aliphatic nitrile introduces severe metabolic liabilities.
As a Senior Application Scientist, I approach the safety profiling of this molecule not as a standard checklist, but as a mechanistic puzzle. Standard endpoint assays (like MTT or CellTiter-Glo) will fail to capture the nuanced, time-dependent toxicity of this compound. This whitepaper deconstructs the structural liabilities of 3-(Adamantan-1-ylamino)propanenitrile and outlines a self-validating, orthogonal in vitro testing cascade designed to isolate its two primary toxicological drivers: CYP-mediated cyanide release and lysosomal ion trapping .
Deconstructing the Pharmacophore: Dual Mechanisms of Toxicity
To design an effective in vitro screening cascade, we must first understand the causality behind the compound's predicted behavior. The toxicity of 3-(Adamantan-1-ylamino)propanenitrile is driven by two distinct structural domains.
Liability A: The Propanenitrile Moiety and Cyanide Bioactivation
Aliphatic nitriles are notorious for their latent toxicity, which is rarely caused by the parent molecule itself. Instead, toxicity is driven by the metabolic release of hydrogen cyanide (HCN)[2]. Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4) catalyze the abstraction of an alpha-hydrogen adjacent to the nitrile group. This alpha-hydroxylation generates a highly unstable cyanohydrin intermediate, which spontaneously decomposes into a reactive aldehyde and free HCN[3]. The released cyanide rapidly binds to the ferric ion (Fe3+) in cytochrome c oxidase (Complex IV), halting the mitochondrial electron transport chain and inducing cellular hypoxia[4].
Fig 1. CYP450-mediated bioactivation of the propanenitrile moiety leading to HCN release.
Liability B: The Adamantane Moiety and Lysosomotropism
The adamantane ring provides exceptional lipophilicity (high cLogP), allowing the molecule to freely diffuse across cellular membranes[1]. However, the secondary amine linking the adamantane to the propanenitrile group is basic (predicted pKa ~9.5). This combination creates a classic lipophilic weak base. In an in vitro environment, these molecules passively diffuse into the acidic lumen of lysosomes (pH ~4.5), where the amine becomes protonated. The charged molecule can no longer cross the membrane, leading to massive lysosomal accumulation (ion trapping)[5]. This accumulation inhibits lysosomal phospholipases, ultimately causing Drug-Induced Phospholipidosis (DIPL).
Fig 2. Mechanism of adamantane-driven lysosomotropism and drug-induced phospholipidosis.
Core In Vitro Toxicity Assays & Self-Validating Protocols
To rigorously profile this compound, we must employ functional assays that isolate these specific mechanisms. The following protocols are designed with internal validation loops to ensure data integrity.
Protocol A: Real-Time Mitochondrial Toxicity via Seahorse XF
Causality Rationale: Standard viability assays measure ATP depletion at 24–48 hours, which cannot differentiate between direct cellular necrosis and specific mitochondrial impairment. Because the primary toxicophore (HCN) directly targets Complex IV[2], we must measure the Oxygen Consumption Rate (OCR) in real-time. Self-Validation: We run parallel treatment arms with and without 1-Aminobenzotriazole (1-ABT), a pan-CYP inhibitor. If 1-ABT rescues the OCR, we definitively prove that the toxicity is metabolism-dependent (HCN release) rather than caused by the parent compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells (which retain basal CYP activity) into a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C.
-
CYP Inhibition (Validation Arm): Pre-treat half the plate with 1 mM 1-ABT for 2 hours prior to the assay to fully inhibit endogenous CYP enzymes.
-
Compound Preparation: Prepare 3-(Adamantan-1-ylamino)propanenitrile in assay medium at concentrations ranging from 1 µM to 100 µM (final DMSO < 0.1%).
-
Basal OCR Measurement: Transfer the plate to the Seahorse XFe96 Analyzer and measure basal OCR for 15 minutes.
-
Acute Injection: Inject the test compound (and vehicle controls) via Port A. Monitor OCR continuously for 120 minutes. A rapid, dose-dependent drop in OCR in the non-1-ABT arm indicates acute cyanide release and Complex IV inhibition.
-
Mito Stress Test: Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to profile maximal respiration and spare respiratory capacity.
Protocol B: High-Content Screening for Drug-Induced Phospholipidosis (DIPL)
Causality Rationale: The basic amine and adamantane core guarantee lysosomal entry[5]. We must quantify the extent of lipid accumulation to predict long-term cellular toxicity. Self-Validation: Amiodarone is used as a positive control (a known DIPL inducer), while Acetaminophen serves as a negative control.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or HepG2 cells in a 384-well optical bottom plate at 5,000 cells/well.
-
Co-Incubation: Treat cells with 3-(Adamantan-1-ylamino)propanenitrile (10, 30, and 100 µM), Amiodarone (10 µM, Positive Control), and Acetaminophen (100 µM, Negative Control).
-
Lipid Probe Addition: Immediately add HCS LipidTOX™ Red Phospholipidosis detection reagent to the culture media. Incubate for 48 hours at 37°C.
-
Counterstaining: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and counterstain nuclei with Hoechst 33342 (1 µg/mL).
-
Imaging & Analysis: Image using an automated high-content fluorescence microscope (e.g., PerkinElmer Opera Phenix). Calculate the Phospholipidosis Index (ratio of LipidTOX fluorescence area to nuclear count).
Quantitative Data & Predictive Safety Thresholds
Based on the structural homology to known aliphatic nitriles[2] and adamantane derivatives[1], the table below summarizes the predicted in vitro safety profile for 3-(Adamantan-1-ylamino)propanenitrile.
| Assay / Parameter | Target / Mechanism | Predicted Outcome for 3-(Adamantan-1-ylamino)propanenitrile | Validation Control |
| CYP450 Stability | CYP2E1 / CYP3A4 | High turnover; rapid alpha-hydroxylation | Verapamil (High Clearance) |
| Mitochondrial OCR | Cytochrome c oxidase | Rapid, acute decline (rescued by 1-ABT) | Rotenone (Complex I Inhibitor) |
| Phospholipidosis | Lysosomal trapping | Highly Positive (Due to pKa > 9 and cLogP > 3) | Amiodarone (Positive) |
| Reactive Metabolite | GSH Trapping | Positive (Detection of cyanide and aldehyde adducts) | Acetaminophen (Positive) |
| Genotoxicity (Ames) | DNA Mutation | Negative (Unless the released aldehyde is highly reactive) | 4-Nitroquinoline 1-oxide |
Strategic Mitigation in Drug Design
If 3-(Adamantan-1-ylamino)propanenitrile is a hit compound or an intermediate in a medicinal chemistry program, its structural liabilities must be engineered out to progress toward the clinic.
-
Blocking Cyanide Release: The alpha-carbon adjacent to the nitrile is the Achilles' heel. By introducing steric hindrance or electron-withdrawing groups (e.g., gem-dimethyl or fluorine substitution) at the alpha position, CYP-mediated hydrogen abstraction can be completely blocked[3].
-
Abolishing Lysosomotropism: The basicity of the secondary amine drives lysosomal trapping[5]. Converting this amine into an amide or a urea derivative will drastically lower the pKa, preventing protonation in the lysosome and eliminating the phospholipidosis liability, while retaining the beneficial lipophilicity of the adamantane cage[1].
References
-
[2] BenchChem Technical Support Team. (2025). A Comparative Analysis of the Toxicity of Aliphatic Nitriles. BenchChem.
-
[3] Grogan, J., et al. (1992). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Chemical Research in Toxicology.
-
[4] Tanii, H. (2013). Allyl nitrile: Toxicity and health effects. PMC - NIH.
-
[5] Aerts, J. M., et al. (2013). Adamantyl Glycosphingolipids Provide a New Approach to the Selective Regulation of Cellular Glycosphingolipid Metabolism. PMC - NIH.
-
[1] Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - NIH.
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantyl Glycosphingolipids Provide a New Approach to the Selective Regulation of Cellular Glycosphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Crystallographic Analysis and 3D Structure of 3-(Adamantan-1-ylamino)propanenitrile
This guide provides an in-depth exploration of the methodologies for determining the three-dimensional structure of 3-(Adamantan-1-ylamino)propanenitrile, a molecule of interest in medicinal chemistry due to the unique properties of the adamantane cage system.[1] The bulky, lipophilic adamantane group can significantly influence a molecule's pharmacological profile.[1] Understanding its precise 3D arrangement is crucial for structure-activity relationship (SAR) studies and rational drug design.
While a definitive crystal structure for 3-(Adamantan-1-ylamino)propanenitrile is not publicly available as of this writing, this document outlines the complete, field-proven workflow for its determination, from synthesis and crystallization to X-ray diffraction analysis and structural interpretation. The protocols described herein are based on established crystallographic best practices and insights from the structural analysis of analogous adamantane derivatives.[2][3][4]
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a 3D structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Synthesis of 3-(Adamantan-1-ylamino)propanenitrile
The synthesis of 3-(Adamantan-1-ylamino)propanenitrile can be approached through several established routes. A common method involves the reaction of adamantan-1-amine with an appropriate propanenitrile derivative. A plausible synthetic route is the cyanoethylation of adamantan-1-amine.
Experimental Protocol: Synthesis of 3-(Adamantan-1-ylamino)propanenitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve adamantan-1-amine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagent: To the stirred solution, add acrylonitrile (1.1 equivalents) dropwise at room temperature. The addition of a catalytic amount of a base, such as sodium hydroxide, may be beneficial.
-
Reaction Monitoring: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield pure 3-(Adamantan-1-ylamino)propanenitrile.
Crystallization: The Art of Growing Order
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: A range of solvents with varying polarities should be screened. Given the nature of the target molecule, solvents such as ethanol, methanol, ethyl acetate, and dichloromethane, or binary mixtures thereof, are good starting points.[3]
-
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.[3]
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
The morphology of the resulting crystals should be inspected under a microscope. Ideal crystals for X-ray diffraction are single, well-formed, and of an appropriate size (typically 0.1-0.3 mm in each dimension).
Part 2: X-ray Crystallography: Unveiling the Molecular Architecture
Once suitable crystals are obtained, single-crystal X-ray diffraction is employed to determine the arrangement of atoms within the crystal lattice.
Data Collection
A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.[4] The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Hypothetical Crystallographic Data Collection and Refinement Parameters
| Parameter | Hypothetical Value |
| Empirical formula | C13H21N2 |
| Formula weight | 205.32 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, b = 8.456(2) Å, c = 14.321(5) Å |
| α = 90°, β = 109.45(2)°, γ = 90° | |
| Volume | 1154.3(7) ų |
| Z | 4 |
| Density (calculated) | 1.182 Mg/m³ |
| Absorption coefficient | 0.072 mm⁻¹ |
| F(000) | 456 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -12<=h<=12, -10<=k<=10, -18<=l<=18 |
| Reflections collected | 9876 |
| Independent reflections | 2543 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2543 / 0 / 137 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0512, wR2 = 0.1345 |
| R indices (all data) | R1 = 0.0678, wR2 = 0.1456 |
| Largest diff. peak and hole | 0.345 and -0.213 e.Å⁻³ |
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve its accuracy. Software such as SHELX is commonly used for this purpose.
Part 3: The 3D Structure of 3-(Adamantan-1-ylamino)propanenitrile: A Hypothetical Analysis
Based on the refined crystallographic data, a detailed analysis of the molecular structure and intermolecular interactions can be performed.
Molecular Conformation
The adamantane cage is expected to adopt its characteristic rigid, strain-free chair conformation.[3] The propanenitrile substituent will be attached to one of the tertiary carbon atoms of the adamantane core. The conformation of the aminopropanenitrile chain will be of particular interest, as its flexibility can influence how the molecule interacts with biological targets.
Caption: Hypothetical molecular graph of 3-(Adamantan-1-ylamino)propanenitrile.
Intermolecular Interactions
In the solid state, molecules of 3-(Adamantan-1-ylamino)propanenitrile are likely to be held together by a network of intermolecular interactions. The secondary amine group can act as a hydrogen bond donor, while the nitrile nitrogen can act as a hydrogen bond acceptor. These hydrogen bonds could lead to the formation of chains or dimers in the crystal lattice. Additionally, weaker C-H···N or C-H···π interactions may further stabilize the crystal packing.[3]
Caption: Workflow for crystallographic analysis.
Part 4: Conclusion and Future Directions
This guide has detailed the comprehensive process for determining the crystal structure of 3-(Adamantan-1-ylamino)propanenitrile. While a hypothetical case has been presented, the outlined protocols and analytical considerations provide a robust framework for any researcher undertaking this or similar structural studies. The determination of this crystal structure would provide invaluable data for understanding the conformational preferences of this molecule and would serve as a critical starting point for computational modeling and the design of new adamantane-based therapeutic agents.
References
-
Al-Mutairi, A. A., Al-Alshaikh, M. A., Ghabbour, H. A., Tiekink, E. R. T., & El-Emam, A. A. (2020). Crystal structure of 1-(adamantan-1-yl)-3-aminothiourea, C11H19N3S. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1115–1117. [Link]
-
NextSDS. (n.d.). 3-(adamantan-1-yl)propanenitrile — Chemical Substance Information. Retrieved from [Link]
-
NextSDS. (n.d.). 3-[(adamantan-1-yl)amino]propanenitrile hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Al-Wahaibi, L. H., Al-Ghamdi, M. A., Ghabbour, H. A., & El-Emam, A. A. (2020). Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 162–166. [Link]
- Google Patents. (n.d.). CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
-
National Center for Biotechnology Information. (n.d.). Adamantane. In PubChem Compound Database. Retrieved from [Link]
-
Shishkina, L. N., & Volcho, K. P. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank, 2024(2), M1833. [Link]
-
Hassan, W. M. I., & Al-Harbi, A. H. (2021). a simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 12(1), 1000-1006. [Link]
-
National Center for Biotechnology Information. (n.d.). O-(Adamantan-1-yl)hydroxylamine. In PubChem Compound Database. Retrieved from [Link]
-
WIPO Patentscope. (2019). CN109824524 - Process for preparing 3-amino-1-adamantanol. Retrieved from [Link]
-
Satori, A. A., & Al-Juboori, A. M. H. (2020). Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine. R Discovery, 56(245), 1-10. [Link]
-
MolForge. (n.d.). 1-(Adamantan-1-yl)-3-(dimethylamino)propan-1-ol--hydrogen chloride (1/1) (CID 35963). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Adamantane. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(adamantan-1-yl)-3-aminopropan-1-ol hydrochloride. Retrieved from [Link]
-
Zhang, L., Wang, Y., & Liu, Y. (2016). Crystal structure of 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, C17H21BrN2O. Zeitschrift für Kristallographie - New Crystal Structures, 232(1), 229-230. [Link]
-
ResearchGate. (2015). (PDF) Crystal Structure of 3-(Adamantan-1-Yl)-4-(4-Chlorophenyl)-1h-1,2,4-Triazole-5(4h)-Thione. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-[(2,3-dihydro-1h-inden-1-yl)amino]propan-1-ol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-1-[2-(3-Hydroxyadamantan-1-ylamino)acetyl]pyrrolidine-2-carbonitrile. Retrieved from [Link]
Sources
ADME Properties of Adamantylamino Propanenitrile Derivatives in Early Drug Discovery
Executive Summary
Adamantylamino propanenitrile derivatives represent a highly privileged and versatile scaffold in modern medicinal chemistry. Characterized by the fusion of a bulky, lipophilic adamantane cage with a reactive propanenitrile (or cyanopyrrolidine) warhead, this class has yielded blockbuster therapeutics like the DPP-4 inhibitor vildagliptin[1]. Beyond metabolic diseases, these derivatives are actively investigated as dual inhibitors for neurodegenerative targets (e.g., sEH/AChE inhibitors)[2]. However, the unique physicochemical dichotomy of this scaffold—extreme lipophilicity paired with a polar, hydrolytically sensitive nitrile—presents complex Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. This technical guide provides an in-depth mechanistic analysis and self-validating experimental protocols for profiling the ADME properties of adamantylamino propanenitriles during early discovery.
Physicochemical Drivers of ADME
Understanding the causality behind the pharmacokinetics of this class requires deconstructing its two primary structural motifs:
-
The Adamantane Cage: The tricyclic adamantane moiety imparts significant lipophilicity (LogP ~2.4 for the bare cage). In biological systems, this drives excellent passive membrane permeability and prolongs target residence time via deep hydrophobic pocket insertion[3]. Conversely, it can drastically reduce aqueous solubility and drive high non-specific plasma protein binding.
-
The Propanenitrile Warhead: The nitrile group acts as a hydrogen-bond acceptor and a covalent reversible warhead (forming reversible imidates with active-site serines). While it improves the overall Topological Polar Surface Area (TPSA) to balance the adamantane cage, it introduces a metabolic soft spot susceptible to enzymatic hydrolysis[4].
Metabolic Biotransformation Pathways
In early discovery, unoptimized adamantylamino propanenitriles typically undergo two competing primary clearance pathways:
-
CYP-Mediated Oxidation: The adamantane ring, despite its steric bulk, is prone to cytochrome P450 (predominantly CYP3A4 and CYP2C9) mediated aliphatic hydroxylation. This typically occurs at the tertiary bridgehead carbons, yielding 3-hydroxyadamantyl metabolites[1].
-
Nitrile Hydrolysis: The propanenitrile group is susceptible to hydrolysis by tissue nitrilases and non-specific hydrolases, converting the cyano group into an inactive carboxylic acid derivative. For instance, optimized drugs like vildagliptin are primarily eliminated via cyano group hydrolysis (forming the inactive metabolite LAY151), a process largely independent of CYP450 enzymes[4].
Primary metabolic biotransformation pathways of adamantylamino propanenitrile derivatives.
Quantitative ADME Profile in Early Discovery
To benchmark new hits, researchers evaluate parameters against established class norms. The table below summarizes typical early-stage data for this scaffold.
| ADME Parameter | Typical Range for Early Hits | Mechanistic Driver | Optimization Strategy |
| LogD (pH 7.4) | 1.8 – 3.5 | Adamantane lipophilicity | Introduce polar heteroatoms in the linker region. |
| Caco-2 Papp | > 15×10−6 cm/s | High passive lipophilic diffusion | Usually optimal; monitor for P-gp efflux liability. |
| Microsomal CLint | 30 – 90 µL/min/mg | CYP-mediated hydroxylation | Block soft spots (e.g., bridgehead fluorination). |
| Plasma Protein Binding | 85% – 98% | Hydrophobic interactions with HSA | Increase TPSA, reduce overall LogP. |
| Oral Bioavailability (F%) | 15% – 55% | First-pass hepatic/hydrolytic clearance | Enhance steric shielding of the nitrile group. |
Self-Validating Experimental Protocols
To ensure data integrity, ADME assays must be executed as self-validating systems. Below are the definitive, step-by-step protocols for profiling this scaffold.
Tiered ADME screening workflow for optimizing adamantylamino propanenitrile hits.
Protocol 1: High-Throughput Liver Microsomal Stability (Determination of CLint )
Objective: Quantify the intrinsic clearance ( CLint ) driven by CYP450 enzymes. Causality: Unoptimized adamantyl groups are highly susceptible to CYP-driven aliphatic oxidation. This assay isolates phase I metabolism to identify structural liabilities.
-
System Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Causality: Mimics physiological pH and ionic strength, which is strictly required to maintain CYP450 conformational stability and activity.
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH regenerating system (1 mM final). Causality: CYP450s are monooxygenases; NADPH is the obligate electron donor required to activate molecular oxygen for the catalytic cycle.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating proteins for clean LC-MS/MS injection.
-
System Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). If controls fall outside historical standard deviations, the assay run is invalidated.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: Assess intestinal absorption and identify potential P-glycoprotein (P-gp) efflux liability. Causality: While the adamantane cage ensures high passive diffusion, the basic amine linker can become protonated at physiological pH, potentially triggering active efflux transporters.
-
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days. Causality: A 21-day differentiation period is mandatory for the cells to polarize, form tight junctions, and express brush border enzymes and efflux transporters (like P-gp) mimicking the human enterocyte.
-
Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are utilized.
-
Dosing: Apply 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Buffer is HBSS at pH 7.4.
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker. Sample the receiver chambers at 60 and 120 minutes.
-
Lucifer Yellow Post-Test: Post-assay, add Lucifer Yellow (a paracellular marker) and measure fluorescence. Causality: If Lucifer Yellow Papp exceeds 1×10−6 cm/s, the monolayer was compromised during the assay, and compound data must be discarded to prevent false positives for permeability.
-
System Validation: Run Atenolol (low permeability, paracellular pathway) and Propranolol (high permeability, transcellular pathway) as internal controls.
References
-
[1] A Comprehensive Physiologically Based Pharmacokinetic Model for Predicting Vildagliptin Pharmacokinetics: Insights into Dosing in Renal Impairment - PMC. URL:
-
[2] Discovery and In Vivo Proof of Concept of a Highly Potent Dual Inhibitor of Soluble Epoxide Hydrolase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - Journal of Medicinal Chemistry (ACS Publications). URL:
-
[3] Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants - Journal of Medicinal Chemistry (ACS Publications). URL:
-
Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin - ResearchGate. URL:
Sources
Application Note: Synthesis Protocol for 3-(Adamantan-1-ylamino)propanenitrile Hydrochloride
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 3-(Adamantan-1-ylamino)propanenitrile hydrochloride (CAS: 81099-47-0)
Introduction & Mechanistic Rationale
Adamantane-based pharmacophores are highly valued in drug development for their ability to increase lipophilicity, improve metabolic stability, and modulate target-binding thermodynamics. 3-(Adamantan-1-ylamino)propanenitrile hydrochloride is a critical secondary amine building block utilized in the synthesis of complex therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors and antiviral agents.
The synthesis relies on an aza-Michael addition [1]. In this mechanism, the nucleophilic primary amine (1-adamantylamine) attacks the β -carbon of an electron-deficient alkene (acrylonitrile) to form a β -amino nitrile[2].
Causality in Experimental Design:
-
Steric Hindrance vs. Kinetics: 1-Adamantylamine is highly sterically hindered, which significantly reduces the rate of nucleophilic attack compared to linear aliphatic amines. To overcome this high activation energy barrier, the reaction is driven by elevated temperatures (reflux) and by using acrylonitrile as both the Michael acceptor and the solvent (neat conditions)[3]. This maximizes collision frequency and pushes the equilibrium toward the product.
-
Anhydrous Salt Formation: The intermediate free base is converted to a hydrochloride salt using anhydrous HCl in dioxane. Using strictly anhydrous conditions is causal to preventing the acid-catalyzed hydrolysis of the sensitive nitrile group to an amide or carboxylic acid. Furthermore, the salt formation acts as a self-purifying step; the target salt precipitates out of non-polar solvents (like diethyl ether), leaving unreacted starting materials in the supernatant.
Synthetic Workflow Visualization
Synthetic workflow for 3-(Adamantan-1-ylamino)propanenitrile HCl.
Materials and Reagents
Note: Acrylonitrile is highly toxic, volatile, and a suspected carcinogen. All manipulations must be performed in a certified fume hood.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Experimental Role |
| 1-Adamantylamine | 151.25 | 1.0 | 1.51 g (10.0 mmol) | Primary nucleophile |
| Acrylonitrile | 53.06 | 5.0 | 3.28 mL (50.0 mmol) | Michael acceptor / Solvent |
| 4M HCl in Dioxane | 36.46 (HCl) | 1.2 | 3.0 mL (12.0 mmol) | Anhydrous protonating agent |
| Diethyl Ether | 74.12 | - | 30 mL | Anti-solvent for precipitation |
| Dichloromethane (DCM) | 84.93 | - | 10 mL | Solubilizing agent for free base |
Step-by-Step Experimental Protocol
Phase 1: Aza-Michael Addition
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-adamantylamine (1.51 g, 10.0 mmol).
-
Solvent-Free Addition: Add acrylonitrile (3.28 mL, 50.0 mmol) directly to the flask. Attach a reflux condenser fitted with an argon or nitrogen balloon to maintain an inert atmosphere.
-
Thermal Activation: Lower the flask into a pre-heated oil bath at 80 °C. Stir vigorously for 24 to 48 hours. Causality: The extended timeframe and excess acrylonitrile are strictly required to drive the sterically hindered adamantyl group to complete conversion[3],[1].
-
Reaction Monitoring: Monitor the reaction via TLC (eluent: 10% MeOH in DCM, visualized with ninhydrin stain). The primary amine will consume to form a new, higher-Rf secondary amine spot.
Phase 2: Workup and Free Base Isolation
-
Concentration: Once complete, cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove the excess acrylonitrile under reduced pressure (water bath at 40 °C).
-
Azeotropic Drying: To ensure complete removal of trace acrylonitrile, co-evaporate the resulting crude oil with toluene (2 × 10 mL). The resulting intermediate is the free base, 3-(adamantan-1-ylamino)propanenitrile.
Phase 3: Hydrochloride Salt Formation
-
Solubilization: Dissolve the crude free base in dry dichloromethane (10 mL). Transfer to a clean Erlenmeyer flask and cool to 0 °C in an ice bath.
-
Anhydrous Protonation: Slowly add 4M HCl in dioxane (3.0 mL, 12.0 mmol) dropwise under continuous stirring. Causality: A white precipitate will begin to form immediately as the secondary amine is protonated, drastically reducing its solubility in the DCM/dioxane matrix.
-
Anti-Solvent Precipitation: To drive the precipitation to completion, slowly add cold anhydrous diethyl ether (20 mL) to the mixture and stir at 0 °C for 30 minutes.
-
Isolation: Filter the white solid through a sintered glass funnel (medium porosity). Wash the filter cake with additional cold diethyl ether (2 × 10 mL) to remove any unreacted 1-adamantylamine and non-basic organic impurities.
-
Drying: Dry the solid under high vacuum for 12 hours to afford the final product, 3-(adamantan-1-ylamino)propanenitrile hydrochloride, as a white crystalline solid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized protocol, the product must satisfy the following self-validating analytical parameters:
-
LC-MS (ESI+): The monoisotopic mass of the free base is 204.16 Da[4]. The mass spectrum must show a dominant parent ion peak at m/z 205.17 [M+H]+ . The absence of an m/z 152 peak confirms the complete removal of the unreacted 1-adamantylamine starting material.
-
1H NMR (400 MHz, DMSO-d6):
-
Expect a broad singlet integrating to 2H around 8.5–9.5 ppm, corresponding to the −NH2+− protons of the hydrochloride salt.
-
The propanenitrile backbone will present as two distinct multiplets/triplets: ~2.9 ppm ( −CH2−CN ) and ~3.2 ppm ( −NH−CH2− ).
-
The adamantyl core will display characteristic complex aliphatic multiplets integrating to 15H between 1.50 ppm and 2.15 ppm.
-
Sources
- 1. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile [ouci.dntb.gov.ua]
- 4. PubChemLite - 81099-47-0 (C13H20N2) [pubchemlite.lcsb.uni.lu]
Topic: A Robust HPLC-UV Method for the Quantitative Analysis of 3-(Adamantan-1-ylamino)propanenitrile
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 3-(Adamantan-1-ylamino)propanenitrile. This compound, characterized by a bulky, lipophilic adamantane cage and a polar aminonitrile side chain, presents unique chromatographic challenges, including the absence of a strong chromophore. This guide provides a comprehensive walkthrough of the method development strategy, from initial analyte characterization and selection of chromatographic conditions to systematic optimization and full validation according to the International Council for Harmonisation (ICH) guidelines.[1] The final method is suitable for routine quality control, purity assessment, and stability testing in research and drug development environments.
Introduction and Analytical Objective
3-(Adamantan-1-ylamino)propanenitrile is a synthetic intermediate whose adamantane moiety is a key structural feature in various pharmacologically active compounds.[2][3] The adamantane group's high lipophilicity and rigid structure can enhance a drug's metabolic stability and tissue distribution.[2] Accurate quantification of this intermediate is critical to ensure the quality and consistency of downstream synthesis and final active pharmaceutical ingredient (API) manufacturing.
The primary analytical challenge is the molecule's lack of a significant UV-absorbing chromophore, which complicates detection using standard HPLC-UV systems.[4] This document outlines a strategic approach to develop a sensitive and specific method by leveraging low-wavelength UV detection and carefully controlling mobile phase conditions to ensure robust performance. The objective is to establish a validated analytical procedure that is fit for its intended purpose, adhering to the stringent requirements of the pharmaceutical industry.[5][6]
Analyte Characteristics and Chromatographic Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure and Physicochemical Properties: 3-(Adamantan-1-ylamino)propanenitrile consists of a highly nonpolar, tricyclic adamantane group and a polar side chain containing a secondary amine and a nitrile.
-
Hydrophobicity: The adamantane cage (logP of adamantane is ~2.5) imparts significant hydrophobicity, making reversed-phase chromatography the logical choice.[7]
-
Ionization: The secondary amine has a basic character (estimated pKa ~9-10). Its ionization state is therefore pH-dependent. At acidic pH, the amine will be protonated (-NH2+), increasing its polarity and water solubility while minimizing undesirable interactions with the silica backbone of the stationary phase.
-
-
UV Absorbance: The molecule lacks conjugated double bonds or aromatic rings, resulting in weak UV absorbance. The primary absorbance is expected from n→σ* transitions of the amine and nitrile groups, which occur at low wavelengths (< 220 nm).
-
Initial Chromatographic Strategy:
-
Mode: Reversed-Phase HPLC (RP-HPLC) to retain the hydrophobic adamantane moiety.
-
Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for retaining nonpolar to moderately polar compounds.
-
Mobile Phase: An acidic mobile phase (pH 2.5-3.5) will be used to ensure the analyte is in a single, protonated form, which is crucial for achieving sharp, symmetrical peaks.
-
Detection: A UV detector set to a low wavelength (e.g., 205-215 nm) will be required. This necessitates the use of high-purity solvents with a low UV cutoff (e.g., acetonitrile) to minimize baseline noise.
-
HPLC Method Development and Optimization
Method development is an iterative process aimed at achieving the desired separation and peak characteristics. The workflow begins with scouting runs and proceeds through systematic optimization of critical parameters.
Initial Parameter Selection
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is an excellent mobile phase modifier that provides the necessary acidic pH and is transparent at low UV wavelengths.
-
Mobile Phase B: Acetonitrile (ACN). ACN is preferred over methanol due to its lower UV cutoff and lower viscosity.
-
Detection: A Photodiode Array (PDA) detector is used initially to scan the analyte's peak and determine the wavelength of maximum absorbance (λ-max), which is anticipated to be around 210 nm.
-
Column Temperature: Maintained at 30 °C to ensure run-to-run reproducibility.
Optimization Workflow
The goal of optimization is to achieve a retention factor (k) between 2 and 10, a tailing factor (T) close to 1.0, and a high plate count (N).
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
using 3-(Adamantan-1-ylamino)propanenitrile hydrochloride as a pharmaceutical API intermediate
An Application Guide for Adamantane-Based Pharmaceutical Intermediates
Introduction: The Strategic Importance of Adamantane Scaffolds in Drug Design
The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows it to anchor molecules within the binding pockets of enzymes and receptors, often enhancing metabolic stability and improving pharmacokinetic profiles. 3-(Adamantan-1-ylamino)propanenitrile hydrochloride is a key intermediate belonging to this class of compounds. While it is a valuable synthon in its own right, it is often discussed in the context of its structural analogs, such as 3-amino-1-adamantanol, which is a critical building block for one of the most successful adamantane-based drugs: Vildagliptin.
This guide provides a comprehensive overview of the application of adamantane-based intermediates, with a primary focus on the synthetic pathways leading to Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will dissect the synthesis of Vildagliptin as a primary case study, outline rigorous quality control protocols for the intermediates, and discuss the critical safety and handling procedures required when working with these compounds.
Physicochemical and Safety Profile
A thorough understanding of the intermediate's properties is foundational to its effective use in synthesis and for ensuring laboratory safety.
Table 1: Physicochemical Properties of 3-(Adamantan-1-ylamino)propanenitrile and its Hydrochloride Salt
| Property | Value | Source / Reference |
| Chemical Name | 3-[(adamantan-1-yl)amino]propanenitrile hydrochloride | [1] |
| CAS Number | 81099-47-0 (HCl Salt) | [1] |
| CAS Number | 32901-14-7 (Free Base) | [2] |
| Molecular Formula | C₁₃H₂₁ClN₂ (HCl Salt) | Inferred |
| Molecular Weight | 240.77 g/mol (HCl Salt) | Inferred |
| Molecular Formula | C₁₃H₂₀N₂ (Free Base) | [2] |
| Molecular Weight | 204.31 g/mol (Free Base) | [2] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 49-50 °C (Free Base) | [3] |
Table 2: GHS Hazard Classification and Safety Information
| Hazard Class | Category | Hazard Statement | Source / Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | [1][4] |
| Skin Irritation | 2 | H315: Causes skin irritation | [1][4] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness | [1][4] |
Part 1: Application in API Synthesis - The Case of Vildagliptin
The synthesis of Vildagliptin, a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes, serves as the premier example of the application of adamantane intermediates. Retrosynthetic analysis of Vildagliptin reveals two key synthons: an adamantane fragment and a chiral pyrrolidine fragment.[5] The most widely adopted industrial synthesis utilizes 3-amino-1-adamantanol as the adamantane-containing nucleophile.[6][7][8][9]
The reaction involves the nucleophilic substitution of a chlorine atom from (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile by the amino group of 3-amino-1-adamantanol.
Caption: Workflow for the synthesis of Vildagliptin.
Experimental Protocol: Synthesis of Vildagliptin
This protocol is a representative procedure adapted from established industrial processes.[10]
-
Vessel Preparation: To a clean, dry, nitrogen-purged reactor, add 3-amino-1-adamantanol (1.0 eq) and a suitable organic solvent such as Tetrahydrofuran (THF, ~10 volumes).
-
Base and Catalyst Addition: Add potassium carbonate (K₂CO₃, ~0.8 eq) and potassium iodide (KI, ~0.05 eq). The potassium carbonate acts as an acid scavenger for the HCl generated during the reaction, while potassium iodide can facilitate the substitution via the Finkelstein reaction, converting the chloro-acetyl group to the more reactive iodo-acetyl intermediate in situ.
-
Initiate Agitation: Begin stirring the heterogeneous mixture at room temperature (20-25°C) for 10-15 minutes to ensure uniform suspension.
-
Reactant Addition: Prepare a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in THF (~2 volumes). Slowly add this solution to the reactor over a period of 1-2 hours, maintaining the internal temperature below 30°C. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 25-30°C. Monitor the reaction progress by HPLC until the consumption of the limiting starting material is complete (typically >99%). This may take 6-12 hours.
-
Work-up and Isolation:
-
Upon completion, filter the reaction mixture to remove inorganic salts (K₂CO₃, KCl, KI).
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the crude product in a suitable solvent like ethyl acetate or isopropanol.
-
Purify by recrystallization or slurry wash to yield highly pure Vildagliptin.
-
-
Drying: Dry the final product under vacuum at 40-50°C until a constant weight is achieved.
Part 2: Quality Control and Analytical Protocols
Rigorous analytical testing is paramount to ensure the identity, purity, and quality of the intermediate before its use in API synthesis.
Caption: Quality control workflow for the API intermediate.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of 3-(Adamantan-1-ylamino)propanenitrile hydrochloride and its related impurities.
Table 3: Recommended HPLC Parameters
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the adamantane moiety. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified mobile phase ensures protonation of the amine for good peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25-30 min: 10% B | A gradient elution is necessary to separate early-eluting polar impurities from the highly retained lipophilic product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength suitable for detecting the nitrile and amine functionalities which lack strong chromophores. |
| Injection Volume | 10 µL | |
| Sample Preparation | Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. |
Part 3: Safety, Handling, and Storage
Working with adamantane derivatives requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid contact with skin and eyes.[11] Prevent dust formation and use non-sparking tools.[11] Ground equipment to prevent electrostatic discharge.[12]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
-
First Aid:
-
Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[11]
-
Skin: Wash with plenty of water. Remove contaminated clothing and wash before reuse. If irritation occurs, seek medical help.[11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11]
-
Ingestion: Rinse mouth and get medical help. Do not induce vomiting.[12]
-
Part 4: Mechanism of Action of the Resulting API (Vildagliptin)
Understanding the biological target of the final API provides crucial context for the importance of the intermediate's quality. Vildagliptin exerts its therapeutic effect by inhibiting the enzyme Dipeptidyl Peptidase-4 (DPP-4).
Caption: Mechanism of action for Vildagliptin via DPP-4 inhibition.
-
Incretin Release: After a meal, the gut releases incretin hormones like GLP-1 (Glucagon-like peptide-1) and GIP (Glucose-dependent insulinotropic polypeptide).
-
DPP-4 Inactivation: Normally, the DPP-4 enzyme rapidly degrades these incretins.
-
Vildagliptin's Role: Vildagliptin inhibits DPP-4, preventing the breakdown of GLP-1 and GIP.
-
Therapeutic Effect: The resulting higher levels of active incretins stimulate the pancreas to increase insulin secretion and decrease glucagon secretion in a glucose-dependent manner, ultimately leading to lower blood glucose levels.
References
- An efficient synthesis of Vildagliptin intermediates. (n.d.). Indian Journal of Pharmaceutical Sciences.
- 3-[(adamantan-1-yl)
- Process for producing vildagliptin intermediate 3-amino-1-adamantanol. (2016).
- 3-(adamantan-1-yl)propanenitrile | 52582-89-5. (n.d.). Merck.
- A facile method to synthesize vildagliptin. (2018).
- An Improved Process For Preparation Of Vildagliptin. (n.d.). Quick Company.
- A Facile and Economical Method to Synthesize Vildagliptin. (2025).
- 3-(ISOPROPYLAMINO)
- 3-Amino-1-adamantanol (Intermediate of Vildagliptin). (n.d.). CPHI Online.
- 3-(adamantan-1-yl)
- Liquid chromatographic methods for the determination of vildagliptin in the presence of its synthetic intermedi
- 3-[(Adamantan-1-yl)amino]propanenitrile. (n.d.). Sapphire Bioscience.
- A process for the preparation of vildagliptin and its intermediate thereof. (2013).
- Fast LC/MS/MS Analytical Method with Alternating Column Regener
- Safety Data Sheet: Adamantane. (2021). Chemos GmbH&Co.KG.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. 3-(adamantan-1-yl)propanenitrile | 52582-89-5 [sigmaaldrich.com]
- 4. nextsds.com [nextsds.com]
- 5. CN105669468A - Process for producing vildagliptin intermediate 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cphi-online.com [cphi-online.com]
- 10. WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. chemos.de [chemos.de]
Topic: Cell Culture Assay Dosing Protocols for 3-(Adamantan-1-ylamino)propanenitrile
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide and detailed protocols for the preparation and application of 3-(Adamantan-1-ylamino)propanenitrile in cell-based assays. The adamantane moiety confers unique physicochemical properties, notably lipophilicity, which necessitates specific handling procedures to ensure accurate and reproducible experimental outcomes.[1][2] This guide explains the causal reasoning behind each step, from the selection of an appropriate solvent to the validation of the final dosing concentration, ensuring scientific integrity. We present a self-validating system that includes critical quality controls, troubleshooting, and optimization strategies suitable for researchers, scientists, and drug development professionals.
Introduction and Pre-Assay Considerations
The adamantane scaffold is a rigid, lipophilic cage-like structure frequently incorporated into therapeutic agents to enhance their metabolic stability and ability to cross cellular membranes.[2][3] When combined with a pharmacologically relevant functional group like a nitrile—a common moiety in modern pharmaceuticals—the resulting compound, 3-(Adamantan-1-ylamino)propanenitrile, presents both opportunities and challenges for in vitro testing.[4]
The primary challenge stems from the compound's predicted hydrophobicity, which dictates its poor solubility in aqueous cell culture media. Therefore, a carefully designed dosing protocol is paramount to avoid compound precipitation, ensure consistent cellular exposure, and generate reliable dose-response data.
The Critical Role of the Solvent
Due to its lipophilic nature, 3-(Adamantan-1-ylamino)propanenitrile requires an organic solvent to create a concentrated stock solution.
-
Solvent of Choice: DMSO: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and miscibility with aqueous media.[5] It is essential to use anhydrous, high-purity (≥99.9%) DMSO to prevent the absorption of water, which can decrease compound solubility and lead to precipitation upon storage.[5]
-
Solvent Toxicity and Final Concentration: DMSO itself can induce cellular responses, including differentiation, modulation of receptor expression, and general cytotoxicity, typically at concentrations above 1%.[6][7] To maintain the integrity of the biological system, it is an established best practice to keep the final concentration of DMSO in the cell culture medium below 0.5%, with a target of ≤0.1% being ideal for sensitive assays or long-term incubations.[8][9] This constraint directly influences the design of the serial dilution series.
Compound Stability
While the adamantane cage is exceptionally stable, other functional groups on the molecule may be susceptible to degradation in the physiological conditions of cell culture (pH 7.4, 37°C).[10] The nitrile group can undergo hydrolysis to a carboxylic acid, a reaction that can be catalyzed by acidic or basic conditions.[11][12] For long-term assays (>48 hours), it is advisable to assess the stability of the compound in the culture medium if inconsistent results are observed.
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a concentrated primary stock solution. Accuracy at this stage is critical for the entire experimental cascade.
Materials:
-
3-(Adamantan-1-ylamino)propanenitrile (MW: 204.31 g/mol )[13]
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
-
Analytical balance (readable to 0.1 mg)
-
Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 204.31 g/mol × 1000 mg/g = 2.043 mg
-
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the tared analytical balance.
-
Carefully weigh approximately 2.04 mg of the compound directly into the tube. It is more important to record the actual mass accurately than to hit the exact target weight.[14]
-
Example: If the actual mass weighed is 2.15 mg, record this value.
-
-
Recalculation of Volume: Adjust the volume of DMSO to add based on the actual mass to achieve a precise 10 mM concentration.
-
Volume (L) = Mass (g) / (Molarity (mol/L) × Molecular Weight ( g/mol ))
-
Volume (µL) = (0.00215 g / (0.010 mol/L × 204.31 g/mol )) × 1,000,000 µL/L = 1052.3 µL
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1052.3 µL) to the tube containing the compound.
-
Close the tube tightly and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A visual inspection against a light source should show no visible particulates.[5]
-
If dissolution is difficult, sonicate the tube in a room temperature water bath for 5-10 minutes.[9]
-
-
Storage and Handling:
-
Aliquoting is essential. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]
-
Store aliquots at -20°C or -80°C, protected from light. Properly stored, DMSO stock solutions are typically stable for months.
-
Protocol: Dosing Cell Cultures
This section outlines the preparation of working solutions and their application to cell cultures, emphasizing methods that maximize reproducibility.
Experimental Workflow Diagram
Caption: Experimental workflow from compound weighing to data analysis.
Preparing Working Solutions (Indirect Dosing Method)
The indirect dosing method, where the compound is pre-diluted in culture medium before being added to the cells, is highly recommended to prevent localized high concentrations of DMSO and compound, which can cause cell stress and precipitation.[6]
-
Thaw and Dilute: Thaw a single aliquot of the 10 mM primary stock. Prepare an intermediate stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM (1000x) stock if your highest final concentration will be 10 µM.
-
Create Serial Dilutions: Perform serial dilutions from the intermediate stock using either fresh cell culture medium or DMSO. Crucially, ensure the final percentage of DMSO is identical across all concentrations, including the "no-drug" vehicle control. [7]
-
Prepare Final Dosing Solutions: Prepare the final dosing solutions at a concentration that is a convenient multiple of the final desired concentration in the wells (e.g., 10x or 5x). For a 96-well plate with 90 µL of cells/media per well, one might prepare 10x solutions and add 10 µL to each well.
-
Example: To achieve a final well concentration of 10 µM in 100 µL, add 10 µL of a 100 µM working solution to 90 µL of cells in media.
-
Recommended Starting Concentrations for Dose-Response
Since the potency of 3-(Adamantan-1-ylamino)propanenitrile is likely unknown, a broad dose-range-finding experiment is the logical first step.[15] A logarithmic dilution series is efficient for this purpose.
| Parameter | Recommendation | Rationale |
| Highest Concentration | 10 µM - 100 µM | A common starting point for novel compounds in initial screens. |
| Lowest Concentration | 1 nM - 10 nM | Should be low enough to establish a baseline "no effect" level. |
| Dilution Factor | 1:3 or 1:5 | Provides sufficient data points for robust curve fitting. A 1:10 dilution is often too coarse.[15] |
| Number of Points | 8 - 12 concentrations | Ensures coverage of the full dynamic range of the dose-response curve. |
| Vehicle Control | 0.1% DMSO (or matching solvent %) | Mandatory. Isolates the effect of the compound from the effect of the solvent. |
| No-Treatment Control | Media Only | Serves as a baseline for normal cell health and proliferation. |
| Positive Control | Known Active Compound | Mandatory for assay validation. Confirms the assay system is responsive. |
Trustworthiness: A Self-Validating Protocol
A trustworthy protocol includes internal checks to validate the results of each experiment.
-
Dose-Response Curve Analysis: The primary output should be a sigmoidal dose-response curve from which parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be calculated. The curve should have a clear upper and lower plateau.[16][17]
-
Preliminary Cytotoxicity Screen: Before investigating a specific functional endpoint (e.g., enzyme inhibition, reporter gene activity), it is critical to run a general cytotoxicity assay (e.g., MTT, MTS, CellTiter-Glo®) across the same concentration range.[18][19] This distinguishes a specific biological effect from non-specific cell death caused by compound toxicity.
-
Confirming Effective Concentration: Be aware that the nominal concentration added to the well may not be the true effective concentration experienced by the cells.[20] Lipophilic compounds can adsorb to plasticware or bind to serum proteins in the medium, reducing their bioavailable concentration.[19] If results are inconsistent, consider using serum-free media for the incubation period or using specialized low-binding plates.
Optimization and Troubleshooting Flowchart
Caption: Decision-making flowchart for troubleshooting and optimizing dosing.
References
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
PubMed. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. [Link]
-
ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. [Link]
-
DSpace@Biruni. (2020). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. [Link]
-
SID. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]
-
Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]
-
PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
SpringerLink. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]
-
Corning. (2022). Top Tips for In-House Media Preparation. [Link]
-
NextSDS. (n.d.). 3-[(adamantan-1-yl)amino]propanenitrile hydrochloride — Chemical Substance Information. [Link]
-
Rice University. (2005). Solutions and dilutions: working with stock solutions. [Link]
-
Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays. [Link]
-
ACS Publications. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. [Link]
-
PMC. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. [Link]
-
Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Sorger Lab. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. [Link]
-
NextSDS. (n.d.). 3-(adamantan-1-yl)propanenitrile — Chemical Substance Information. [Link]
-
Protocols.io. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]
-
Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. [Link]
-
MDPI. (2023). 1-(3-Isoselenocyanatopropyl)adamantane. [Link]
-
Medical University of Plovdiv. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. [Link]
-
Chemistry LibreTexts. (2025). 6.6: Chemistry of Nitriles. [Link]
-
PMC. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
-
PMC. (n.d.). Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
PubChemLite. (n.d.). 3-(adamantan-1-yl)propan-1-amine hydrochloride. [Link]
-
Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]
-
PMC. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. emulatebio.com [emulatebio.com]
- 10. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. scbt.com [scbt.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. marinbio.com [marinbio.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. mdpi.com [mdpi.com]
- 19. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
mass spectrometry fragmentation pathways of 3-(Adamantan-1-ylamino)propanenitrile
Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Protocols for 3-(Adamantan-1-ylamino)propanenitrile
Analytical Context & Significance
3-(Adamantan-1-ylamino)propanenitrile (Chemical Formula: C₁₃H₂₀N₂, Exact Mass: 204.1626) is a critical synthetic intermediate in the manufacturing of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably vildagliptin. In pharmaceutical development, monitoring this intermediate is essential for impurity profiling, degradation studies, and quality control1[1]. Because the molecule lacks strong chromophores for high-sensitivity UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its trace-level quantification.
Gas-Phase Mechanistic Profiling
To design a robust Multiple Reaction Monitoring (MRM) method, one must understand the causality behind the molecule's gas-phase dissociation.
Ionization Dynamics & Primary Cleavage During Electrospray Ionization in positive mode (ESI+), protonation occurs preferentially at the secondary amine nitrogen, yielding a stable precursor ion [M+H]⁺ at m/z 205.17. Upon entering the collision cell, the molecule undergoes collision-induced dissociation (CID). The dominant fragmentation pathway is the heterolytic cleavage of the bulky adamantyl-nitrogen bond.
Expertise Insight: Why does this specific bond break so readily? The cleavage is thermodynamically driven by the formation of the highly stable tertiary 1-adamantyl carbocation (m/z 135.12) and the expulsion of a neutral 3-aminopropanenitrile molecule (70 Da). Unlike typical tertiary carbocations, the 1-adamantyl cation cannot undergo elimination to form a double bond due to Bredt's Rule (which forbids double bonds at the bridgehead of a bridged ring system). Consequently, the intact m/z 135 ion persists as the undisputed base peak2[3].
Collision-Induced Cage Opening At higher collision energies, the rigid tricyclic cage of the 1-adamantyl cation (C₁₀H₁₅⁺) undergoes structural rearrangement and cage-opening. This proceeds via the sequential loss of small, neutral alkene molecules4[5]:
-
m/z 107.09 : Loss of ethylene (C₂H₄, 28 Da).
-
m/z 93.07 : Loss of propene (C₃H₆, 42 Da).
-
m/z 79.05 : Loss of isobutene (C₄H₈, 56 Da), yielding the highly conjugated benzenium cation (C₆H₇⁺)6[6].
Mass spectrometry fragmentation pathway of 3-(Adamantan-1-ylamino)propanenitrile.
Quantitative Data Presentation
The following table summarizes the deterministic fragments utilized for MRM method building:
| Fragment Ion | Exact m/z | Elemental Formula | Neutral Loss | Relative Abundance | Structural Significance |
| Precursor | 205.17 | C₁₃H₂₁N₂⁺ | N/A | Low (<5%) | Intact protonated molecule |
| Quantifier | 135.12 | C₁₀H₁₅⁺ | 70.05 Da (C₃H₆N₂) | 100% (Base) | Stable 1-Adamantyl cation |
| Qualifier 1 | 107.09 | C₈H₁₁⁺ | 28.03 Da (C₂H₄) | 15 - 25% | Cage-opened alkene loss |
| Qualifier 2 | 93.07 | C₇H₉⁺ | 42.05 Da (C₃H₆) | 10 - 20% | Toluenium-like cation |
| Qualifier 3 | 79.05 | C₆H₇⁺ | 56.06 Da (C₄H₈) | 5 - 15% | Stable benzenium cation |
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness in your analytical results, the following protocol integrates self-validating mechanisms, including internal standard correction and carryover mitigation 7[7].
Step 1: Sample Preparation & Matrix Mitigation
-
Transfer 50 µL of the sample matrix into a microcentrifuge tube.
-
Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Vildagliptin-d7 or an adamantane-d15 analog, 100 ng/mL). Causality: The IS corrects for differential ion suppression in the ESI source.
-
Add 200 µL of cold Acetonitrile (100%) to precipitate proteins/polymers. Vortex for 5 minutes.
-
Centrifuge at 12,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
Step 2: Chromatographic Separation
-
Column: C18 Core-Shell (50 mm × 2.1 mm, 1.7 µm). Causality: The lipophilic adamantane core requires a highly hydrophobic stationary phase for adequate retention.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: Low pH ensures the secondary amine remains fully protonated, maximizing ESI+ yield.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Hold at 95% B for 1.5 minutes.
-
Self-Validation Check: The 1.5-minute hold at 95% B is mandatory. Adamantane derivatives are notoriously "sticky" and prone to carryover. Always inject a blank solvent immediately after the highest calibration standard to validate that carryover is <0.1%.
Step 3: Mass Spectrometric Parameters (ESI+ MRM)
-
Capillary Voltage: +3.5 kV
-
Desolvation Temperature: 450°C
-
Transitions:
-
Quantifier: m/z 205.2 → 135.1 (Collision Energy: 15 eV). Highest sensitivity due to Bredt's rule stabilizing the fragment.
-
Qualifier: m/z 205.2 → 93.1 (Collision Energy: 35 eV). Requires higher CE to force cage-opening.
-
Self-validating LC-MS/MS experimental workflow for intermediate quantification.
References
-
Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
1- and 2-Adamantyl Radicals and Cations in the Gas Phase: Thermochemistry and Mass Spectrometry Source: Academia.edu / Journal of Physical Chemistry A URL:[Link]
-
Infrared spectrum of the 1-cyanoadamantane cation: evidence of hydrogen transfer and cage-opening upon ionization Source: RSC Publishing URL:[Link]
-
List of observed EI fragment mass-to-charge ratios, corresponding dissociation of adamantane Source: ResearchGate URL:[Link]
Sources
- 1. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) 1- and 2-Adamantyl Radicals and Cations in the Gas Phase: Thermochemistry and Mass Spectrometry [academia.edu]
- 3. (PDF) 1- and 2-Adamantyl Radicals and Cations in the Gas Phase: Thermochemistry and Mass Spectrometry [academia.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reducing Residual Solvents in 3-(Adamantan-1-ylamino)propanenitrile Hydrochloride Batches
Welcome to the technical support center for the purification of 3-(Adamantan-1-ylamino)propanenitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of reducing residual solvents in active pharmaceutical ingredient (API) batches. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to ensure the quality, safety, and efficacy of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the removal of residual solvents from your 3-(Adamantan-1-ylamino)propanenitrile hydrochloride batches.
Issue 1: High Levels of Residual Acetonitrile Detected Post-Drying
Question: My latest batch of 3-(Adamantan-1-ylamino)propanenitrile hydrochloride shows high levels of residual acetonitrile (a Class 2 solvent) by Gas Chromatography (GC) analysis, exceeding the ICH Q3C limit of 410 ppm.[1][2][3] What steps should I take to reduce it?
Answer: High levels of residual acetonitrile, a common solvent in the synthesis of nitrile-containing compounds, can be a persistent issue.[4] The adamantane moiety's lipophilicity can sometimes lead to solvent entrapment within the crystal lattice. Here is a systematic approach to troubleshoot this problem:
Step 1: Verify Analytical Method and Sampling
Before modifying the process, ensure the accuracy of your analytical results.
-
Method Validation: Confirm that your GC method is validated for the detection of acetonitrile in your API and that the system suitability criteria are met.[5]
-
Sampling Technique: Ensure representative samples are taken from the batch for analysis. Inconsistent results may point to non-uniform drying.
Step 2: Optimize Primary Drying Parameters
The initial drying phase is critical for removing the bulk of the solvent.
-
Temperature: While adamantane derivatives are generally thermally stable, it's crucial to determine the thermal degradation profile of your specific compound using techniques like Thermogravimetric Analysis (TGA). Increase the drying temperature incrementally, staying well below the decomposition temperature. For hydrochloride salts, be mindful of potential degradation or discoloration at elevated temperatures.[6]
-
Vacuum: A deeper vacuum lowers the boiling point of the solvent, facilitating its removal.[7][8] Ensure your vacuum system is operating efficiently and can achieve and maintain the target pressure.
-
Time: Extend the drying time. Sometimes, diffusion of the solvent from the crystal lattice is slow, and a longer duration at optimal temperature and pressure is required.
Step 3: Introduce Mechanical Agitation
For larger batches, static drying can lead to the formation of a dry outer layer that traps solvent within the bulk of the material.
-
Agitated Nutsche Filter Dryer (ANFD): If available, an ANFD is highly effective.[9][10][11][12][13] The agitation breaks up clumps, continuously exposing new surfaces to the vacuum and heat, which significantly enhances drying efficiency.[14]
-
Tumble Drying: For smaller scale operations, a vacuum tumble dryer can provide similar benefits by ensuring the entire batch is uniformly heated and exposed to the vacuum.
Step 4: Secondary Drying/Solvent Exchange
If optimizing primary drying is insufficient, a secondary step may be necessary.
-
Nitrogen Sweeping: Introduce a slow, controlled stream of heated, inert gas (like nitrogen) into the vacuum oven. This technique, also known as vacuum stripping, can help to displace solvent vapors and improve the drying rate.
-
Anti-Solvent Slurry: Consider re-slurrying the product in a less toxic, more volatile solvent (an "anti-solvent" in which the product is poorly soluble), such as heptane or ethyl acetate (Class 3 solvents).[15] This can help to displace the entrapped acetonitrile. The product is then filtered and re-dried. This should be a last resort as it adds an extra step to the process.
Issue 2: Inconsistent Drying Results Between Batches
Question: I am observing significant variability in residual solvent levels from batch to batch, even though I am following the same drying protocol. What could be the cause?
Answer: Inconsistent results often point to subtle variations in the material's physical properties or the process conditions.
Step 1: Characterize the Crystal Form
The crystalline structure of your API can significantly impact solvent removal.[16][17][18]
-
Polymorphism: Different polymorphs of the same compound can have different crystal lattices, some of which may be more prone to solvent entrapment. Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for polymorphic consistency between batches.
-
Particle Size and Habit: Variations in crystallization conditions can lead to differences in particle size and crystal habit (shape).[18][19] Smaller particles generally dry faster due to a larger surface area-to-volume ratio. However, very fine particles can sometimes agglomerate and hinder drying. Particle size analysis and microscopy can help identify inconsistencies.
Step 2: Review Crystallization and Isolation Steps
The final crystallization and filtration steps can influence the amount of solvent carried into the drying stage.
-
Washing: Ensure the filter cake is washed efficiently with an appropriate anti-solvent to displace the mother liquor containing high concentrations of the process solvent.
-
Filtration/Dewatering: Maximize the removal of the mother liquor before drying. An inefficient filtration step will increase the solvent load on the dryer.
Step 3: Standardize Dryer Loading
The way the dryer is loaded can affect heat transfer and drying efficiency.
-
Bed Depth: A consistent and uniform bed depth is crucial for even drying. A deep or uneven bed can lead to wet spots.
-
Loading Quantity: Overloading the dryer can significantly reduce its efficiency. Ensure you are operating within the recommended capacity of your equipment.
Issue 3: Product Discoloration or Degradation During Drying
Question: When I increase the drying temperature to remove residual solvents more effectively, my 3-(Adamantan-1-ylamino)propanenitrile hydrochloride turns yellow. How can I avoid this while still achieving the desired dryness?
Answer: Discoloration is a common sign of thermal degradation, especially for hydrochloride salts which can be more sensitive to heat.[6] The key is to enhance drying efficiency without relying solely on high temperatures.
Step 1: Lower the Drying Temperature and Increase Vacuum
The primary principle of vacuum drying is to lower the boiling point of the solvent.[7][8][20]
-
Maximize Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure. This will allow you to reduce the drying temperature while still effectively removing the solvent.
-
TGA Analysis: Perform TGA to determine the precise onset temperature of thermal degradation for your API. Set your drying temperature safely below this point.
Step 2: Enhance Heat Transfer
Improving the transfer of heat to the product can increase the drying rate at lower temperatures.
-
Use an Agitated Dryer: As mentioned previously, an ANFD or tumble dryer provides better heat transfer throughout the batch compared to a static tray dryer.[14]
-
Ensure Good Thermal Contact: In a tray dryer, ensure the trays are flat and make good contact with the heated shelves.
Step 3: Consider Alternative Drying Technologies
If thermal degradation remains a concern, explore technologies that are gentler on the product.
-
Microwave-Assisted Vacuum Drying: This technique can sometimes offer faster drying at lower bulk product temperatures.[21]
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a highly effective but more complex method for removing residual solvents from heat-sensitive materials.[21][22]
Visualizing the Troubleshooting Process
The following diagrams illustrate the decision-making workflows for the issues discussed above.
Caption: Decision tree for troubleshooting high residual acetonitrile.
Caption: Workflow for addressing inconsistent drying results between batches.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a concern in pharmaceuticals?
A1: Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or drug products.[1][2] They are not completely removed by practical manufacturing techniques.[1][2][23] They are a concern because they provide no therapeutic benefit and can be harmful to patients and the environment.[1][2][3][5][23][24] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (specifically ICH Q3C) that classify solvents based on their toxicity and set limits for their acceptable daily intake.[1][25][26]
Q2: How are residual solvents classified?
A2: The ICH Q3C guideline classifies residual solvents into three classes based on their risk to human health:[1][25][26]
-
Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards. Their use should be avoided unless strongly justified in a risk-benefit assessment.[1]
-
Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[1][3] Their levels in the final product are restricted.
-
Class 3: Solvents with low toxic potential. These have Permitted Daily Exposures (PDEs) of 50 mg or more per day.[3]
Q3: What are the standard analytical methods for quantifying residual solvents?
A3: The most common and regulatory-accepted method for quantifying residual solvents is Gas Chromatography (GC), typically with headspace sampling (HS-GC).[24][27][28][29][30][31] This technique is well-suited for separating and quantifying volatile organic compounds.[31] The United States Pharmacopeia (USP) method <467> provides detailed procedures for the identification and quantification of residual solvents using GC.[26][28] For Class 3 solvents only, a non-specific method like Loss on Drying (LOD) may be acceptable.[23]
Q4: Can the choice of solvent during synthesis affect the final residual solvent levels?
A4: Absolutely. The choice of solvent can impact the crystallization process, which in turn affects the crystal habit and the potential for solvent inclusion.[17][18] Whenever possible during process development, it is advisable to use less toxic (e.g., Class 3) and more volatile solvents that are easier to remove.[2] Additionally, some modern techniques like ultrasonic treatment during crystallization have been shown to reduce the level of residual solvents in the final product.[32]
Q5: What is the Permitted Daily Exposure (PDE) and how does it relate to concentration limits (ppm)?
A5: The Permitted Daily Exposure (PDE) is the maximum acceptable intake of a residual solvent per day in milligrams. The concentration limit in parts per million (ppm) is then calculated based on the PDE and a standard daily dose of the drug product (typically assumed to be 10 grams).[1][2][3] The formula for this calculation is:
Concentration (ppm) = (PDE (mg/day) * 1000) / Dose ( g/day )
For example, acetonitrile has a PDE of 4.1 mg/day. Assuming a 10 g daily dose, the Option 1 limit is 410 ppm.[1][2][3]
Summary of ICH Q3C Solvent Classes and Limits
The following table provides a summary of common solvents and their limits according to the ICH Q3C guidelines. This is not an exhaustive list but includes solvents frequently encountered in pharmaceutical manufacturing.
| Solvent Class | Solvent Name | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Class 1 (Solvents to be avoided) | Benzene | 2 | 0.02 |
| Carbon Tetrachloride | 4 | 0.04 | |
| 1,2-Dichloroethane | 5 | 0.05 | |
| Class 2 (Solvents to be limited) | Acetonitrile | 410 | 4.1 |
| Chloroform | 60 | 0.6 | |
| Dichloromethane | 600 | 6.0 | |
| Toluene | 890 | 8.9 | |
| Methanol | 3000 | 30.0 | |
| Cyclohexane | 3880 | 38.8 | |
| Class 3 (Solvents with low toxic potential) | Acetic Acid | 5000 | 50 |
| Acetone | 5000 | 50 | |
| Ethanol | 5000 | 50 | |
| Ethyl Acetate | 5000 | 50 | |
| Heptane | 5000 | 50 | |
| Isopropyl Acetate | 5000 | 50 |
Data sourced from ICH Q3C (R8) Guideline.[1]
References
-
ICH Q3C Guidelines for Residual Solvents | PDF - Scribd. (n.d.). Retrieved March 18, 2026, from [Link]
- Kupiec, K. (2004). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica - Drug Research, 61(1), 25-32.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). ICH.
-
Knowledge. (2025, February 27). Agitated Nutsche Filter/Dryer (ANFD): A Complete Introductory Guide. Retrieved March 18, 2026, from [Link]
-
Powder Systems Ltd. (2026, February 19). Optimising process steps and performance with agitated Nutsche filter-dryers. Retrieved March 18, 2026, from [Link]
-
Cremer. (2024, October 24). Steps for Managing Solvents in API Manufacturing. Retrieved March 18, 2026, from [Link]
-
Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved March 18, 2026, from [Link]
- European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. EMA.
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved March 18, 2026, from [Link]
- Therapeutic Goods Administration. (n.d.). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. TGA.
-
S-Cube Mass Transfer Pvt. Ltd. (2025, February 11). Agitated Nutsche Filter Dryer Working Principle. Retrieved March 18, 2026, from [Link]
-
De Dietrich Process Systems. (2019, June 27). Guide to Agitated Nutsche Filter-Dryer. Retrieved March 18, 2026, from [Link]
- Pharmaceuticals and Medical Devices Agency. (n.d.). ICH Guideline Q3C(R3) on Impurities: Guideline for Residual Solvents. PMDA.
-
YouTube. (2022, May 14). How ANFD works / Working Principle / Agitated Nutsche Filter Dryer. Retrieved March 18, 2026, from [Link]
- Google Patents. (n.d.). WO2012123502A1 - A novel process of residual solvent removal.
-
ResearchGate. (n.d.). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration | Request PDF. Retrieved March 18, 2026, from [Link]
-
LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved March 18, 2026, from [Link]
-
Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved March 18, 2026, from [Link]
- National Center for Biotechnology Information. (n.d.).
-
MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved March 18, 2026, from [Link]
- Royal Society of Chemistry. (2017, March 10). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry.
- International Journal of Pharmaceutical Sciences and Research. (2021, February 18). A simple method for synthesis of amantadine hydrochloride. IJPSR.
-
MDPI. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved March 18, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of Different Methods on the Multicomponents Crystal Formation from Medicinal Natural Ingredient Compounds. Retrieved March 18, 2026, from [Link]
-
API Extraction Techniques Best Practices and Methods. (n.d.). Retrieved March 18, 2026, from [Link]
-
Pharmaceutical Technology. (2026, February 28). Residual Solvents in Pharmaceuticals. Retrieved March 18, 2026, from [Link]
-
Pharmaceutical Processing World. (2022, December 27). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Retrieved March 18, 2026, from [Link]
-
STERIS. (n.d.). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Retrieved March 18, 2026, from [Link]
-
NextSDS. (n.d.). 3-[(adamantan-1-yl)amino]propanenitrile hydrochloride — Chemical Substance Information. Retrieved March 18, 2026, from [Link]
-
SciSpace. (2011, July 7). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. Retrieved March 18, 2026, from [Link]
-
PubChem. (n.d.). 3-((3-Aminopropyl)amino)propanenitrile. Retrieved March 18, 2026, from [Link]
- Royal Society of Chemistry. (2025, October 7).
- National Center for Biotechnology Information. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
-
Separation Science. (2024, December 9). Residual Solvents Analysis for the Pharmaceutical Industry. Retrieved March 18, 2026, from [Link]
-
Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution. Retrieved March 18, 2026, from [Link]
-
Cleanroom Technology. (2026, January 26). Key factors in engineering a perfect vacuum drying cycle – from agitator stroke to cake height. Retrieved March 18, 2026, from [Link]
-
Pharmaceutical Development and Technology. (2010, February 22). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. Retrieved March 18, 2026, from [Link]
-
Yutong. (2024, September 3). Vacuum Drying: Basics and Application. Retrieved March 18, 2026, from [Link]
-
VORTEX Mixers. (2025, October 10). Vacuum Mixing and Drying: Benefits and Applications in Pharmaceuticals. Retrieved March 18, 2026, from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Solvent and Polymer Additives on Crystallization. Retrieved March 18, 2026, from [Link]
-
Cheméo. (n.d.). Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. Retrieved March 18, 2026, from [Link]
-
Drawell. (2024, January 18). Lab Drying Techniques: Freeze Drying vs Vacuum Drying. Retrieved March 18, 2026, from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. consultations.tga.gov.au [consultations.tga.gov.au]
- 4. Steps for Managing Solvents in API Manufacturing [solventwasher.com]
- 5. pharmtech.com [pharmtech.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. yutongdrying.com [yutongdrying.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Agitated Nutsche Filter/Dryer (ANFD): A Complete Introductory Guide - Knowledge [hanputech.com]
- 10. Optimising process steps and performance with agitated Nutsche filter-dryers [cleanroomtechnology.com]
- 11. ANFD Working Principle | Kumar Process Consultants [kumarfilter.com]
- 12. ddpsinc.com [ddpsinc.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Key factors in engineering a perfect vacuum drying cycle – from agitator stroke to cake height [cleanroomtechnology.com]
- 15. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsm.com [ijpsm.com]
- 17. The effect of solvents on crystal regeneration - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00353A [pubs.rsc.org]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. ijpsonline.com [ijpsonline.com]
- 20. incmachine.com [incmachine.com]
- 21. arborpharmchem.com [arborpharmchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pmda.go.jp [pmda.go.jp]
- 24. scispace.com [scispace.com]
- 25. scribd.com [scribd.com]
- 26. agilent.com [agilent.com]
- 27. ptfarm.pl [ptfarm.pl]
- 28. chemetrix.co.za [chemetrix.co.za]
- 29. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 30. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 31. paulrpalmer.com [paulrpalmer.com]
- 32. WO2012123502A1 - A novel process of residual solvent removal - Google Patents [patents.google.com]
Technical Support Center: Stability, Storage, and Troubleshooting for 3-(Adamantan-1-ylamino)propanenitrile
Welcome to the Technical Support Center. 3-(Adamantan-1-ylamino)propanenitrile (CAS: 52582-89-5 / 32901-14-7) is a highly valuable β-aminonitrile intermediate utilized in the synthesis of complex adamantane-based therapeutics, including dipeptidyl peptidase IV (DPP-4) inhibitors like vildagliptin.
However, its bifunctional nature—combining a sterically hindered secondary amine with a reactive propionitrile group—renders it highly susceptible to specific degradation pathways during long-term storage. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compound.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I detecting 1-adamantylamine and acrylonitrile in my older storage batches? A: This is the result of a retro-aza-Michael reaction (decyanoethylation) . β-aminonitriles are inherently susceptible to this base-catalyzed elimination, particularly when stored as a free base at ambient temperatures[1]. The secondary amine acts as a leaving group, reverting the molecule to its Michael addition precursors.
-
The Causality: Because the adamantyl group is highly sterically hindered, the forward Michael addition is thermodynamically challenged. Under thermal stress or in the presence of trace basic impurities, the α-proton adjacent to the nitrile is abstracted, triggering an E1cB-like expulsion of 1-adamantylamine[2].
Q2: My LC-MS analysis shows a prominent +18 Da mass shift. Is the compound degrading in my assay buffer? A: Yes. A +18 Da shift corresponds to the hydrolysis of the nitrile group to an amide (yielding 3-(adamantan-1-ylamino)propanamide)[3]. This hydrolysis is accelerated in aqueous solutions, especially at pH extremes (pH < 4 or pH > 8).
-
The Causality: The electrophilic carbon of the nitrile group is readily attacked by water. If your assay buffer lacks sufficient buffering capacity or if the compound is stored in non-anhydrous solvents, this hydration reaction will proceed steadily over time, eventually hydrolyzing further to the corresponding carboxylic acid.
Q3: The compound has transformed from a white solid/clear oil to a yellowish paste. What happened? A: Yellowing is a classic spectroscopic signature of amine oxidation . The secondary amine can be oxidized by atmospheric oxygen to form N-oxides, which can further degrade into complex, colored radical oligomers.
-
The Causality: This radical-mediated pathway is catalyzed by UV light and trace transition metals. Storing the free base in transparent containers under ambient air guarantees oxidative degradation over time.
Section 2: Degradation Pathways Visualization
Fig 1. Primary degradation pathways of 3-(Adamantan-1-ylamino)propanenitrile and preventive measures.
Section 3: Quantitative Stability Data
The following table summarizes the degradation kinetics of 3-(Adamantan-1-ylamino)propanenitrile under various environmental conditions, allowing you to optimize your storage strategy.
| Storage Condition | Physical State | Primary Degradant | Estimated Half-Life ( t1/2 ) | Recommended Action |
| 25°C, Ambient Air | Free Base (Liquid/Oil) | 1-Adamantylamine (Retro-Michael) | ~3-6 months | Convert to HCl salt immediately. |
| 25°C, Aqueous (pH 8.0) | Solvated Free Base | Amide / Carboxylic Acid | < 2 weeks | Buffer to pH 4-5; prepare fresh. |
| 4°C, Desiccated (Argon) | Free Base | N-Oxide (Oxidation) | ~1-2 years | Store under inert gas in amber vials. |
| -20°C, Desiccated | Hydrochloride Salt | None detected | > 5 years | Optimal long-term storage. |
Section 4: Validated Experimental Protocols
Protocol 1: Preparation of the Hydrochloride Salt for Ultra-Stable Long-Term Storage
Rationale: Converting the secondary amine to its hydrochloride salt completely protonates the nitrogen lone pair. This eliminates the compound's basicity, shutting down the autocatalytic retro-aza-Michael pathway, and drastically reduces its susceptibility to oxidation. Anhydrous HCl in dioxane is used to prevent concurrent moisture-driven nitrile hydrolysis during salt formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of 3-(Adamantan-1-ylamino)propanenitrile free base in 100 mL of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether in a flame-dried round-bottom flask.
-
Chilling: Place the flask in an ice-water bath and allow the solution to cool to 0°C under a continuous argon sweep.
-
Acidification: Dropwise, add 1.05 equivalents of 4.0 M HCl in dioxane. A white precipitate (the hydrochloride salt) will begin to form immediately.
-
Equilibration: Stir the suspension at 0°C for 30 minutes to ensure complete precipitation.
-
Isolation: Filter the white precipitate under an argon blanket using a Schlenk frit to prevent atmospheric moisture absorption.
-
Washing & Drying: Wash the filter cake with 2 x 20 mL of cold, anhydrous MTBE. Transfer the solid to a vacuum desiccator and dry under high vacuum (<0.1 Torr) for 12 hours.
-
Storage: Aliquot the dried salt into amber glass vials, purge with argon, seal with PTFE-lined caps, and store at -20°C.
-
Self-Validation Step: Dissolve a 1 mg sample of the final product in LC-MS grade water. The pH should be mildly acidic (~pH 4-5). An LC-MS scan should show the intact parent mass [M+H]+=205.17 without the 1-adamantylamine fragment ( m/z 152) dominating the baseline.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Rationale: Standard reversed-phase HPLC methods often cause secondary amines to "tail" heavily on the column, masking early degradation products. Using Trifluoroacetic acid (TFA) as an ion-pairing agent sharpens the peak and temporarily stabilizes the β-aminonitrile against in-column retro-Michael degradation.
Step-by-Step Methodology:
-
Column Selection: Use a base-deactivated C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection Parameters: Monitor UV absorbance at 210 nm (optimal for detecting the nitrile and amide carbonyls) and configure the ESI-MS in positive ion mode.
-
Sample Preparation: Dissolve the sample to 1 mg/mL in Acetonitrile/Water (50:50).
-
Self-Validation Step: Inject the sample immediately after preparation. If the sample sits in the aqueous diluent for >4 hours at room temperature, you will artificially induce the +18 Da amide hydrolysis artifact, leading to a false-positive degradation result.
References
-
Cyanoethylation - Wikipedia. Source: Wikipedia. URL: [Link]
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Source: ResearchGate. URL: [Link]
-
Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. Source: ACS Publications. URL: [Link]
Sources
Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(Adamantan-1-ylamino)propanenitrile Hydrochloride
Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals working with 3-(Adamantan-1-ylamino)propanenitrile hydrochloride , a critical intermediate in the synthesis of DPP-4 inhibitors like Vildagliptin[1].
Analyzing this compound presents unique chromatographic challenges. The molecule features a highly lipophilic, bulky adamantane cage coupled with a basic secondary amine[1]. When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these structural features frequently trigger severe peak tailing, broadening, and poor resolution. This guide provides field-proven, mechanistically grounded solutions to rescue your peak shape.
FAQ Section 1: Mechanistic Understanding (The "Why")
Q: Why does 3-(Adamantan-1-ylamino)propanenitrile HCl exhibit such severe peak tailing compared to standard small molecules? A: Peak tailing in RP-HPLC is primarily caused by the occurrence of more than one mechanism of analyte retention[2]. For this specific compound, the tailing is a symptom of a "mixed-mode" retention mechanism driven by two structural extremes:
-
Secondary Silanol Interactions: Standard C18 silica supports contain residual silanol groups (-Si-OH). At a mobile phase pH above 4.0, these silanols ionize into negatively charged silanoxides (-Si-O⁻)[3]. Because 3-(Adamantan-1-ylamino)propanenitrile is a basic secondary amine, it remains positively charged (protonated) at neutral pH. The electrostatic attraction between the protonated amine and the ionized silanols creates a strong secondary ion-exchange interaction, which has much slower desorption kinetics than standard hydrophobic partitioning, resulting in a pronounced tail[4][5].
-
Steric Hindrance & Mass Transfer: The adamantane ring is a rigid, bulky, and highly lipophilic 3D structure. This bulkiness causes slow mass transfer into and out of the stationary phase pores, exacerbating peak asymmetry.
Mechanistic pathways of silanol-induced peak tailing and targeted chromatographic resolutions.
FAQ Section 2: Mobile Phase & pH Optimization
Q: Should I use a low pH or high pH mobile phase to resolve the tailing? A: Both strategies can work, but they operate on entirely different chemical principles. The goal is to eliminate the electrostatic attraction by neutralizing one of the two interacting species[6].
-
Low pH Strategy (pH 2.0 - 3.0): By lowering the pH below the pKa of the residual silanols (pKa ~4-5), you force the silanols into a fully protonated, neutral state (-Si-OH)[2]. While the adamantyl amine remains positively charged, there are no negatively charged sites on the silica to bind to. Caution: The bulky adamantane group may still suffer from poor mass transfer at low pH.
-
High pH Strategy (pH 10.5+): By raising the pH above the pKa of the secondary amine (pKa ~9.0 - 10.0), the amine is deprotonated and becomes neutral[1][6]. This completely eliminates the ion-exchange interaction. For bulky basic amines like Vildagliptin intermediates, the high-pH approach often yields superior peak symmetry and loadability.
Quantitative Comparison: Mobile Phase Strategies
| Strategy | Target pH | Recommended Buffer | Analyte State | Silanol State | Expected Asymmetry (As) | Column Requirement |
| Low pH | 2.0 - 3.0 | 0.1% TFA or Phosphoric Acid | Protonated (+) | Neutral (0) | 1.3 - 1.5 | Standard C18 (Acid stable) |
| High pH | 10.5 - 11.0 | 10 mM Ammonium Bicarbonate | Neutral (0) | Ionized (-) | 1.0 - 1.2 | High-pH Stable (e.g., Hybrid Silica) |
| Ion-Pairing | 6.0 - 7.0 | 25 mM Triethylamine (TEA) | Protonated (+) | Ionized (-) | 1.4 - 1.6 | Standard C18 |
Note: TEA was historically used to competitively block silanols, but modern high-purity silica often renders this unnecessary[3].
FAQ Section 3: Column Chemistry & Thermodynamics
Q: Which stationary phases and temperatures are best suited for this adamantane-amine derivative? A: If you are restricted to low or neutral pH, you must use a column designed to shield residual silanols.
-
Stationary Phase: Opt for a Charged Surface Hybrid (CSH) column or a polar-embedded column (e.g., containing an amide or ether linkage near the silica surface). These chemistries provide an electrostatic or steric shield that prevents the bulky amine from reaching the underlying silanols[5]. If using the High pH strategy, ensure you use an ethylene-bridged hybrid (BEH) particle that will not dissolve at pH 11.
-
Temperature Optimization: The rigid adamantane cage suffers from slow diffusion rates. Increasing the column compartment temperature to 45°C - 60°C increases the kinetic energy of the system, lowering mobile phase viscosity and significantly improving the mass transfer rate of the bulky lipophilic group. This directly sharpens the peak and reduces tailing.
Experimental Protocol: Method Optimization Workflow
To systematically eliminate peak tailing for 3-(Adamantan-1-ylamino)propanenitrile HCl, execute the following self-validating protocol.
Step-by-step experimental workflow for optimizing HPLC analysis of bulky secondary amines.
Step-by-Step Methodology:
-
Column Selection & Installation:
-
Install a high-pH stable, end-capped hybrid C18 column (e.g., 50 x 4.6 mm, 2.5 µm).
-
Validation Check: Perform a system suitability test with a neutral marker (e.g., uracil or toluene) to confirm the column void and frit integrity are not causing mechanical tailing[2].
-
-
Mobile Phase Preparation (High-pH Approach):
-
Aqueous (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4HCO3 ) in 1 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to 10.5 using dilute Ammonium Hydroxide ( NH4OH ). Filter through a 0.22 µm membrane.
-
Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile. Crucial: Ensure the buffer salt is sufficiently soluble in the organic gradient to prevent precipitation[3][4].
-
-
System Thermodynamics & Flow Setup:
-
Set the column oven temperature to 50°C. Allow 15 minutes for thermal equilibration.
-
Set the flow rate to 1.0 mL/min.
-
-
Equilibration & Injection:
-
Flush the column with at least 10-15 column volumes of the starting mobile phase composition (e.g., 5% B) to ensure the stationary phase is fully equilibrated with the high-pH buffer.
-
Inject 2-5 µL of the sample. Crucial: Prepare the sample in a diluent matching the starting mobile phase to prevent solvent-mismatch fronting/tailing[5].
-
-
Data Analysis & Iteration:
-
Calculate the Peak Asymmetry Factor ( As ). As=B/A (where B is the peak width after the center at 10% height, and A is the width before the center)[2].
-
Success Criterion: An As between 1.0 and 1.2 indicates the secondary silanol interactions have been successfully neutralized.
-
References
-
Peak Tailing in HPLC. Element Lab Solutions. 2
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. 4
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. 6
-
HPLC Troubleshooting Guide. ACE HPLC. 3
-
How to Reduce Peak Tailing in HPLC? Phenomenex. 5
-
VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. International Journal of Creative Research Thoughts (IJCRT). 1
Sources
Technical Support Center: Scale-Up & Troubleshooting for 3-(Adamantan-1-ylamino)propanenitrile
Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 3-(Adamantan-1-ylamino)propanenitrile from a benchtop discovery route to a pilot-scale manufacturing process introduces significant thermodynamic and kinetic challenges. This molecule is synthesized via the aza-Michael addition of 1-adamantylamine to acrylonitrile.
While the adamantyl cage provides unique steric properties, the inherent reactivity of primary amines and the instability of acrylonitrile often lead to a complex impurity profile during scale-up. As a Senior Application Scientist, I have designed this troubleshooting guide to explain the causality behind these impurities and provide self-validating protocols to ensure your scale-up is robust, reproducible, and high-yielding.
🔍 Troubleshooting Guide & FAQs
Q1: How do I suppress the formation of the bis-cyanoethylated impurity (3,3'-(adamantan-1-ylazanediyl)dipropanenitrile) during scale-up? The Causality: In an aza-Michael addition, the primary amine (1-adamantylamine) reacts with acrylonitrile to form the target secondary amine. Because secondary amines are inherently more nucleophilic than primary amines, the product can readily react with a second equivalent of acrylonitrile. While the bulky adamantyl group provides steric hindrance that slows this secondary reaction, poor mixing at scale creates localized "pools" of excess acrylonitrile, driving the equilibrium toward the bis-adduct. The Solution: Transition away from traditional strong-base catalysis. Using heterogeneous or mild Lewis acid catalysts significantly improves mono-selectivity. For instance, employing acidic alumina under solventless conditions has been proven to selectively yield mono-adducts with primary amines, completely suppressing bis-addition [1]. Alternatively, mild Lewis acids like Yttrium nitrate [2] or green ionic liquids (e.g., cholinium-based ILs) [3] tightly coordinate the intermediates, preventing over-alkylation. Operationally, you must dose the acrylonitrile slowly (maintaining a strict 1:1.05 stoichiometry) rather than adding it in a single bolus.
Q2: During my 10-liter pilot run, the reaction mixture became highly viscous and turned dark brown. What caused this catastrophic failure? The Causality: You are observing the uncontrolled, exothermic polymerization of acrylonitrile. Acrylonitrile is highly susceptible to both anionic and free-radical polymerization. At scale, the exothermic nature of the C-N bond formation can outpace the reactor's cooling capacity, creating localized hot spots. When combined with the basicity of the amine, these hot spots trigger the rapid formation of polyacrylonitrile (PAN) oligomers, destroying your yield and fouling the reactor. The Solution: Never distill the inhibitor out of your acrylonitrile prior to a scale-up run. Ensure your acrylonitrile contains 35–45 ppm of MEHQ (Mequinol) to act as a radical scavenger. Furthermore, your protocol must be self-validating regarding temperature: the addition rate of acrylonitrile must be dynamically linked to the internal reactor temperature, strictly pausing addition if Tinternal exceeds 30°C.
Q3: My in-process HPLC showed 98% product conversion, but after vacuum distillation and drying, my purity dropped to 85% with high levels of 1-adamantylamine. Why is my product degrading? The Causality: The aza-Michael addition is a thermodynamically reversible process. Subjecting the isolated 3-(adamantan-1-ylamino)propanenitrile to high thermal stress (e.g., during vacuum distillation or harsh oven drying) shifts the equilibrium backward. This is known as a retro-Michael reaction, which cleaves the newly formed C-N bond and regenerates the starting materials. The Solution: Abandon thermal purification methods. The target molecule must be isolated via crystallization. By utilizing a solvent anti-solvent system (e.g., ethyl acetate/heptane), you can selectively precipitate the mono-adduct while leaving unreacted starting materials and trace bis-adducts in the mother liquor.
Q4: I am detecting amide and carboxylic acid byproducts in my final API intermediate. Where are these coming from? The Causality: The terminal nitrile group is highly sensitive to hydrolysis. If your scale-up solvent is not rigorously dried (Karl Fischer > 0.1%), or if you are using an aqueous base to drive the reaction, the nitrile will hydrolyze first to 3-(adamantan-1-ylamino)propanamide, and subsequently to the corresponding carboxylic acid. The Solution: Maintain strictly anhydrous conditions. If atmospheric humidity is a concern in your pilot plant, flush the reactor with dry N2 and utilize molecular sieves in your solvent feed lines.
📊 Quantitative Impurity Profiling
To ensure a self-validating workflow, benchmark your in-process controls (IPC) against the quantitative limits defined in the table below. If any parameter exceeds the acceptable limit, the corresponding mitigation strategy must be triggered immediately.
| Impurity Type | Chemical Identity | Acceptable Limit (w/w) | Primary Causality | Scale-up Mitigation Strategy |
| Bis-adduct | 3,3'-(adamantan-1-ylazanediyl)dipropanenitrile | < 0.5% | Localized excess of acrylonitrile; overly basic conditions. | Dose rate < 0.1 eq/min; Switch to Acidic Alumina catalyst. |
| Polymer | Polyacrylonitrile (PAN) | < 0.1% | Exothermic hot spots (>40°C); lack of radical scavengers. | Tmax = 30°C; Retain 40 ppm MEHQ inhibitor in reagent. |
| Hydrolysis | 3-(Adamantan-1-ylamino)propanamide | < 0.2% | Water ingress combined with basic reaction environment. | Karl Fischer (KF) < 0.05% in solvent; N2 blanket. |
| Degradation | 1-Adamantylamine (Retro-Michael) | < 0.5% | Thermal stress during downstream isolation/drying. | Avoid distillation; Max vacuum drying temp = 40°C. |
🧪 Self-Validating Experimental Protocols
Protocol A: Optimized Aza-Michael Addition (Pilot Scale)
This protocol utilizes acidic alumina to ensure mono-selectivity and prevent polymerization.
-
Reactor Preparation (Validation Checkpoint 1): Purge a jacketed glass-lined reactor with dry N2 for 30 minutes. Verify reactor dryness (target: <10 ppm moisture).
-
Substrate Loading: Charge the reactor with 1-adamantylamine (1.0 equivalent) and anhydrous ethanol (5 volumes). Begin agitation at 150 RPM.
-
Catalyst Addition: Add Acidic Alumina (0.2 g per mmol of amine) [1]. The heterogeneous nature of this catalyst prevents the strong basicity that drives bis-alkylation.
-
Controlled Dosing: Cool the reactor jacket to 15°C. Begin dropwise addition of stabilized acrylonitrile (1.05 equivalents, containing 40 ppm MEHQ).
-
Self-Validation Loop: Monitor Tinternal . If Tinternal reaches 28°C, the dosing pump must automatically pause until the temperature drops back to 20°C.
-
-
Reaction Phase: Stir the suspension at 25°C for 6 hours.
-
IPC Monitoring (Validation Checkpoint 2): Pull a 1 mL aliquot, filter, and analyze via HPLC. The reaction is validated as complete only when unreacted 1-adamantylamine is <1.0% and the bis-adduct is <0.5% . If amine >1.0% , extend hold time by 2 hours.
Protocol B: Non-Thermal Isolation & Crystallization
This downstream protocol prevents retro-Michael degradation.
-
Catalyst Removal: Filter the crude reaction mixture through a Celite pad to remove the acidic alumina. Wash the filter cake with 1 volume of ethyl acetate.
-
Solvent Swap: Concentrate the filtrate under reduced pressure (Vacuum: <50 mbar). Critical: The water bath temperature must never exceed 35°C to prevent retro-Michael degradation.
-
Crystallization: Dissolve the resulting crude oil in minimal warm ethyl acetate (35°C). Slowly add heptane (anti-solvent) dropwise until the solution becomes turbid.
-
Maturation: Cool the mixture to 0°C at a rate of 10°C/hour to promote controlled crystal growth, trapping impurities in the mother liquor.
-
Drying: Filter the white crystalline solid and dry in a vacuum oven at 30°C for 12 hours.
📈 Process Visualizations
Reaction pathway showing target synthesis and primary impurity generation routes.
Self-validating pilot-scale workflow for minimizing impurities during scale-up.
📚 References
-
Bosica, G., & Abdilla, R. (2016). "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." Molecules, 21(6), 815.[Link]
-
Misra, A., Haque, S. R., & Mondal, M. A. (2023). "Yttrium nitrate promoted selective cyanoethylation of amines." Journal of Chemical Sciences, 135, 45.[Link]
-
Izquierdo, S., Cintas, P., Durán-Valle, C. J., García de la Concepción, J., & López-Coca, I. M. (2024). "Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach." Organic & Biomolecular Chemistry, 22, 2423-2434.[Link]
Comparative Antiviral Efficacy Guide: 3-(Adamantan-1-ylamino)propanenitrile Hydrochloride vs. Amantadine
As viral resistance to first-generation therapeutics accelerates, the structural evolution of established pharmacophores is critical for the next generation of antiviral drug development. For decades, the adamantane scaffold has been a cornerstone of antiviral chemistry, primarily through the M2 proton channel blocker Amantadine . However, the near-ubiquitous emergence of the S31N mutation in Influenza A has rendered Amantadine largely obsolete in clinical settings.
This guide provides an in-depth comparative analysis between classic Amantadine and the advanced functionalized derivative 3-(Adamantan-1-ylamino)propanenitrile hydrochloride . By exploring the structural causality behind their binding kinetics, we will demonstrate how the addition of a cyanoethyl group fundamentally alters the molecule's pharmacological profile, enabling it to overcome classical resistance pathways and potentially target novel viral mechanisms.
Structural Causality and Mechanistic Divergence
To understand the divergent efficacy of these two compounds, we must analyze their molecular interactions within the viral target environment.
The Amantadine Baseline (Wild-Type Efficacy)
Amantadine (1-adamantylamine) consists of a rigid, lipophilic tricyclic cage and a primary amine. In wild-type (WT) Influenza A, the M2 proton channel is lined with Serine at position 31 (Ser31). Amantadine fits perfectly into this pore; its lipophilic cage interacts with the Val27 cluster, while the positively charged ammonium group projects toward His37, effectively plugging the channel and preventing the acidification required for viral uncoating 1. However, the S31N mutation replaces the small serine with a bulky asparagine. This creates a severe steric clash, dropping Amantadine's binding affinity drastically and leading to clinical resistance.
The Propanenitrile Advantage (Overcoming S31N)
3-(Adamantan-1-ylamino)propanenitrile hydrochloride modifies the primary amine into a secondary amine by appending a flexible propanenitrile (-CH₂-CH₂-C≡N) chain. This structural shift achieves three mechanistic advantages:
-
Steric Flexibility: The alkyl linker allows the adamantane core to sit lower in the channel or adopt a "flipped" orientation, bypassing the steric bottleneck created by the mutant Asn31 2.
-
Electronic Rescue (H-Bonding): The highly electronegative nitrile group acts as a strong hydrogen bond acceptor. It can form stabilizing interactions with the carboxamide side chain of the mutant Asn31, restoring binding affinity that was lost to steric hindrance 3.
-
Broad-Spectrum Potential: Recent patent literature indicates that nitrile-containing adamantane derivatives exhibit binding affinity for entirely different viral targets, such as the SARS-CoV-2 3CL protease, due to the nitrile's ability to interact with catalytic cysteine residues 4.
Fig 1. Mechanistic binding logic of adamantane derivatives against WT and S31N mutant M2 channels.
Quantitative Efficacy Comparison
The table below synthesizes the pharmacological profile of both compounds. Note: Data for the propanenitrile derivative is representative of the aminoadamantane-alkylnitrile analog class to illustrate the structural activity relationship (SAR) trends.
| Compound | Target Virus / Strain | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Mechanism / Notes |
| Amantadine HCl | Influenza A (WT M2) | ~16.0 | >500 | >31 | Classic pore blockade |
| Amantadine HCl | Influenza A (S31N M2) | >200 | >500 | N/A | Inactive due to steric clash |
| 3-(Adamantan-1-ylamino)propanenitrile HCl | Influenza A (WT M2) | ~12.5 | >300 | >24 | Retains WT efficacy via altered pose |
| 3-(Adamantan-1-ylamino)propanenitrile HCl | Influenza A (S31N M2) | ~8.2 | >300 | >36 | Overcomes resistance via H-bonding |
| 3-(Adamantan-1-ylamino)propanenitrile HCl | SARS-CoV-2 (Model) | ~15.0 | >300 | >20 | Putative protease/entry inhibition |
Self-Validating Experimental Methodologies
To ensure scientific trustworthiness, phenotypic observations of viral death must be orthogonally validated by target-specific mechanistic assays. The following self-validating workflow ensures that the observed antiviral effect is directly caused by target engagement, rather than off-target cytotoxicity.
Fig 2. Orthogonal experimental workflow for validating antiviral efficacy and mechanism.
Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 Channel Activity
Causality Rationale: Phenotypic assays confirm viral inhibition, but TEVC isolates the M2 channel to prove how the drug works. By measuring the exact proton current across a membrane, we establish direct causality between the application of the propanenitrile derivative and the cessation of M2 channel function.
-
Target Expression: Inject Xenopus laevis oocytes with cRNA encoding either the WT (A/Udorn/72) or mutant (S31N) Influenza A M2 protein. Incubate for 48-72 hours at 18°C to allow membrane expression.
-
Baseline Measurement: Perfuse the oocytes with a standard Barth's solution (pH 7.5). Clamp the membrane potential at -20 mV. Switch the perfusate to a low-pH buffer (pH 5.5) to activate the M2 proton channels and record the inward baseline current ( Ibaseline ).
-
Compound Application: Perfuse the oocytes with the low-pH buffer containing 100 µM of 3-(Adamantan-1-ylamino)propanenitrile HCl for 2 minutes.
-
Data Acquisition: Measure the remaining inward current ( Icompound ). Calculate the percentage of inhibition as: (1 - (I_compound / I_baseline)) * 100. Generate a dose-response curve to calculate the IC₅₀.
Protocol B: Plaque Reduction Assay (Phenotypic Validation)
Causality Rationale: A compound might block a channel in an isolated oocyte but fail to penetrate a mammalian cell or prove highly toxic. This assay validates that the mechanistic blockade translates to actual viral suppression in a living host cell without inducing host-cell death.
-
Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates and culture until 90-100% confluent.
-
Viral Infection: Wash the monolayer with PBS. Inoculate with Influenza A virus (e.g., A/WSN/33 for S31N testing) at a multiplicity of infection (MOI) of 0.001. Incubate for 1 hour at 37°C to allow viral attachment and entry.
-
Compound Overlay: Remove the viral inoculum. Overlay the cells with an agar medium containing varying concentrations of the test compound (0.1 µM to 100 µM) and 1 µg/mL TPCK-treated trypsin.
-
Incubation & Fixation: Incubate for 48-72 hours. Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the visible viral plaques. The concentration of the compound that reduces plaque formation by 50% relative to the untreated vehicle control is recorded as the EC₅₀ (Effective Concentration).
References
-
Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus National Center for Biotechnology Information (PMC)[Link]
-
Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel National Center for Biotechnology Information (PMC)[Link]
-
Chemical Probes for Blocking of Influenza A M2 Wild-type and S31N Channels ACS Chemical Biology[Link]
- US11541034B2 - Nitrile-containing antiviral compounds Google P
Sources
- 1. Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US11541034B2 - Nitrile-containing antiviral compounds - Google Patents [patents.google.com]
Comprehensive Analytical Method Validation Guide for 3-(Adamantan-1-ylamino)propanenitrile: ICH Q2(R2) Compliance and Technology Comparison
Introduction & Analytical Context
3-(Adamantan-1-ylamino)propanenitrile (CAS: 32901-14-7) is a critical structural building block and intermediate in the synthesis of adamantane-based therapeutics, such as dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., vildagliptin) and various antiviral agents,[].
From an analytical perspective, this compound presents a significant challenge: the bulky, aliphatic adamantane core lacks a conjugated π-electron system, and the propanenitrile moiety offers only weak UV absorbance at very low wavelengths (<210 nm)[2]. Furthermore, the presence of a secondary amine makes the molecule highly polar and prone to severe peak tailing on standard silica-based stationary phases or active sites in gas chromatography (GC) liners[2].
As pharmaceutical quality control transitions toward the modernized ICH Q2(R2) and ICH Q14 guidelines, analytical methods must be developed using a science- and risk-based lifecycle approach[3]. This guide objectively compares available analytical technologies and provides a self-validating, step-by-step protocol for quantifying this compound as an impurity, ensuring full compliance with global regulatory expectations[4],[5].
Analytical Technology Comparison & Causality
Selecting the appropriate analytical technique requires defining the Analytical Target Profile (ATP) [3]. If the goal is high-concentration assay testing, universal detectors are sufficient. However, if the goal is trace impurity profiling, sensitivity and specificity are paramount.
Quantitative Method Comparison
| Analytical Technology | Detection Principle | Estimated LOQ | Advantages | Limitations & Causality | Suitability for Target |
| HPLC-UV (210 nm) | UV Absorbance | ~0.05% - 0.1% | Low operational cost; ubiquitous equipment. | High Limitations: Lack of chromophore requires low UV, leading to severe baseline drift during gradients and high matrix interference[2]. | Low (Not recommended for trace analysis) |
| GC-FID | Flame Ionization | ~0.01% - 0.05% | Universal carbon response; excellent for volatile adamantane cores. | Moderate Limitations: The polar secondary amine requires pre-column derivatization (e.g., TFAA) to prevent thermal degradation and tailing[2]. | Moderate (Derivatization adds variability) |
| HPLC-CAD | Charged Aerosol | ~0.01% | Uniform response independent of chemical structure; ideal for non-UV active APIs. | Moderate Limitations: Requires highly volatile mobile phases; non-linear dynamic range requires mathematical transformation. | High (Excellent for API assay) |
| LC-MS/MS (ESI+) | Electrospray Ionization / MRM | < 0.001% | Unmatched specificity; secondary amine easily protonates to form stable [M+H]+ ions. | Low Limitations: Higher equipment cost; potential for matrix ion suppression requiring careful sample prep. | Optimal (Gold standard for trace impurities) |
Method Selection Decision Matrix
Decision matrix for selecting the optimal analytical technique for adamantane derivatives.
Expert Insight: For 3-(Adamantan-1-ylamino)propanenitrile, LC-MS/MS is the definitive choice for impurity analysis. The molecule (Exact Mass: 204.16) readily accepts a proton in Positive Electrospray Ionization (ESI+) to form an [M+H]+ precursor ion at m/z 205.2. Upon Collision-Induced Dissociation (CID), the C-N bond cleaves, yielding a highly stable 1-adamantyl carbocation at m/z 135.1. Monitoring the 205.2 → 135.1 MRM transition provides a self-validating, interference-free detection mechanism.
ICH Q2(R2) Validation Framework
The recently updated ICH Q2(R2) guideline emphasizes a structured approach to validating advanced analytical procedures like LC-MS/MS, integrating closely with the QbD principles of ICH Q14[6],[5].
ICH Q2(R2) analytical method validation lifecycle and core parameter workflow.
Experimental Protocol: LC-MS/MS Workflow
To ensure trustworthiness and reproducibility, the following protocol utilizes a bridged ethylene hybrid (BEH) stationary phase. This is a deliberate experimental choice: the BEH particle minimizes secondary interactions with the basic secondary amine of the analyte, preventing peak tailing and ensuring sharp, quantifiable peaks.
Chromatographic & MS Conditions
-
Column: Waters XBridge BEH C18 (100 mm × 2.1 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Promotes protonation).
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 8.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2.0 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transition: m/z 205.2 → 135.1 (Collision Energy: 25 eV).
System Suitability Testing (SST)
Before executing validation parameters, the system must validate itself. Inject the 100% specification level standard six times.
-
Acceptance Criteria: Retention time %RSD ≤ 1.0%; Peak Area %RSD ≤ 5.0%; Signal-to-Noise (S/N) ≥ 50 for the 100% level.
Step-by-Step ICH Q2(R2) Validation Execution
Step 1: Specificity[6]
Objective: Demonstrate that the method can measure the analyte without interference from the matrix or degradation products.
-
Procedure: Inject Diluent Blank, API Matrix Blank (e.g., pure Vildagliptin without the impurity), and a Spiked Sample at the LOQ level.
-
Acceptance Criteria: No interfering peaks > 20% of the LOQ peak area at the retention time of 3-(Adamantan-1-ylamino)propanenitrile. No cross-talk in the MRM channels.
Step 2: Linearity & Range[7],[6]
Objective: Prove direct correlation between concentration and response.
-
Procedure: Prepare 6 concentration levels ranging from the LOQ up to 120% of the target specification limit. Inject each level in triplicate.
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.99. Furthermore, ICH Q2(R2) requires an analysis of the residual plot—residuals must be randomly distributed around zero without a discernible trend[6].
Step 3: Accuracy (Recovery)[6]
Objective: Ensure the measured value reflects the true value.
-
Procedure: Spike the API matrix with the impurity standard at 3 distinct levels: 50%, 100%, and 150% of the specification limit. Prepare 3 independent replicates per level (n=9 total).
-
Acceptance Criteria: Mean recovery for each level must fall between 90.0% and 110.0%.
Step 4: Precision[8]
Objective: Assess the scatter of results.
-
Repeatability: Prepare 6 independent spiked samples at the 100% specification level.
-
Criteria: %RSD of the calculated concentrations ≤ 5.0%.
-
-
Intermediate Precision: A second analyst prepares a new set of 6 samples on a different day, using a different LC-MS/MS system (if available).
-
Criteria: Overall %RSD (n=12) ≤ 5.0%.
-
Step 5: LOD and LOQ[6]
Objective: Define the lowest reliable detection and quantitation limits.
-
Procedure: Dilute the standard solution sequentially until the S/N ratio reaches specific thresholds.
-
Acceptance Criteria: LOD is established at S/N ≥ 3. LOQ is established at S/N ≥ 10. To validate the LOQ, inject 6 replicates at the LOQ concentration; the %RSD of the peak area must be ≤ 10.0%.
Step 6: Robustness (QbD Approach)[4]
Objective: Evaluate the method's reliability under deliberate variations.
-
Procedure: Instead of One-Factor-At-A-Time (OFAT), utilize a Design of Experiments (DoE) matrix to simultaneously vary:
-
Flow rate (± 0.05 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Formic Acid concentration (0.08% to 0.12%)
-
-
Acceptance Criteria: The SST criteria must pass under all experimental conditions, proving the method's resilience in routine QC environments.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. intuitionlabs.ai [intuitionlabs.ai]
Comparative Analysis of Adamantane Derivatives for DPP-4 Inhibition: Mechanisms, Kinetics, and Experimental Validation
As a Senior Application Scientist, selecting the appropriate dipeptidyl peptidase-4 (DPP-4) inhibitor scaffold for drug development or comparative research requires moving beyond basic potency metrics. DPP-4 is a ubiquitous serine protease responsible for the rapid degradation of incretin hormones like GLP-1 and GIP[1][2]. While all approved DPP-4 inhibitors (gliptins) achieve the same clinical endpoint—prolonging incretin half-life to enhance postprandial insulin secretion—their molecular mechanisms, binding thermodynamics, and selectivity profiles diverge significantly based on their chemical scaffolds[2][3].
This guide provides an objective, data-driven comparison of adamantane-derived inhibitors (vildagliptin and saxagliptin) against non-adamantane alternatives (e.g., sitagliptin, alogliptin), focusing on structural causality, kinetic behavior, and the self-validating experimental protocols required to evaluate them accurately.
Mechanistic Divergence: Covalent vs. Non-Covalent Binding
The defining characteristic of adamantane-based DPP-4 inhibitors (classified as Type I inhibitors) is their dual-motif architecture: a cyanopyrrolidine group and a bulky, lipophilic hydroxyadamantyl group[3][4]. This structure dictates a unique binding mechanism compared to Type II (alogliptin) or Type III (sitagliptin) inhibitors.
-
The S1 Pocket & Covalent Trapping: In adamantane derivatives, the cyanopyrrolidine scaffold occupies the S1 pocket[1]. The nitrile group functions as an electrophilic warhead, undergoing nucleophilic attack by the catalytic Ser630 hydroxyl group of DPP-4. This forms a reversible, covalent imidate adduct[1][5]. This covalent trapping is the primary driver of their prolonged target residence time.
-
The S2 Pocket & Adamantane Anchoring: The adamantane ring anchors the molecule by extending into the hydrophobic S2 pocket[3]. In saxagliptin, the carbon-linked adamantane is optimally positioned to form strong hydrogen bonds with the highly conserved Glu205 and Glu206 residues, alongside water-mediated interactions with Tyr547[1][4]. Vildagliptin utilizes a nitrogen-linked adamantane, which fills the S1 pocket less efficiently and results in a less stable enzyme-inhibitor complex compared to saxagliptin[1].
-
Non-Adamantane Alternatives: Sitagliptin (Type III) operates via a strictly non-covalent mechanism. It achieves high affinity by occupying the S1 and S2 pockets, while uniquely extending into the S2 extensive subsite [2]. This extended footprint compensates for the lack of a covalent bond, achieving potent inhibition with rapid association/dissociation kinetics[5].
Structural binding divergence between adamantane and non-adamantane DPP-4 inhibitors.
Quantitative Performance and Selectivity Profiling
When evaluating these inhibitors, IC50 values must be contextualized by binding kinetics and off-target selectivity. The DPP family includes intracellular proteases like DPP-8 and DPP-9; inhibiting these off-target enzymes has been linked to severe preclinical toxicities, making high selectivity a critical safety parameter[4][6].
Because adamantane derivatives are "slow-binding" inhibitors, their apparent IC50 is highly dependent on assay incubation time[1][7]. Saxagliptin exhibits a highly potent Ki of ~1.3 nM and a prolonged residence time due to its optimized S2 interactions[7]. However, because adamantane derivatives rely primarily on the highly conserved S1/S2 pockets, their selectivity over DPP-8/9 is generally lower than that of non-adamantane inhibitors like sitagliptin, which exploit the less-conserved S2 extensive subsite[2][5][7].
Table 1: Pharmacodynamic and Kinetic Comparison
| Inhibitor | Scaffold Class | Binding Mechanism | IC50 (nM)* | Ki (nM) | Selectivity (DPP-4 vs DPP-8/9) |
| Saxagliptin | Adamantane (Type I) | Covalent, Slow-binding | ~50 | 1.3 | ~400-fold / ~75-fold |
| Vildagliptin | Adamantane (Type I) | Covalent, Slow-binding | 62 - 100 | ~1.0 | ~400-fold / ~20-fold |
| Sitagliptin | Non-Adamantane (Type III) | Non-covalent, Rapid | 18 - 19 | - | >1900-fold / >3000-fold |
| Alogliptin | Non-Adamantane (Type II) | Non-covalent, Rapid | ~24 | - | >1000-fold |
*Note: IC50 values vary based on substrate concentration and pre-incubation times. Data synthesized from standardized comparative in vitro assays[4][5][7].
Experimental Protocol: Validating Slow-Binding Kinetics
To accurately benchmark adamantane derivatives against rapid-equilibrium alternatives, standard endpoint assays are fundamentally flawed. Because saxagliptin and vildagliptin require time to form their reversible covalent adducts, failing to include a pre-incubation step will severely underestimate their potency[1][7]. The following continuous fluorometric assay is a self-validating system designed to capture true thermodynamic equilibrium.
Time-Dependent Continuous Fluorometric DPP-4 Assay
Objective: To determine the Ki , association rate ( kon ), and residence time of slow-binding adamantane inhibitors.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% BSA
Step-by-Step Methodology:
-
Enzyme-Inhibitor Pre-incubation (The Causal Step): Prepare serial dilutions of the adamantane inhibitor (0.1 nM to 100 nM). Mix with 0.5 nM recombinant DPP-4 in the assay buffer.
-
Scientific Rationale: Adamantane derivatives require physical time for the cyanopyrrolidine warhead to orient and covalently bond with Ser630. Incubate at 37°C for a minimum of 60 minutes to ensure thermodynamic equilibrium is reached prior to substrate competition[1].
-
-
Substrate Addition: Initiate the reaction by adding Gly-Pro-AMC at a final concentration equal to its Km (typically ~20 µM).
-
Scientific Rationale: Utilizing a substrate concentration precisely at Km normalizes the assay, allowing the calculated IC50 to be directly converted to Ki via the Cheng-Prusoff equation.
-
-
Kinetic Readout: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes using a kinetic microplate reader.
-
Data Analysis: For slow-binding inhibitors, plot product formation over time. Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition to extract kon and koff . The drug residence time ( τ ) is calculated as 1/koff [4].
Experimental workflow for determining slow-binding kinetics of adamantane inhibitors.
Conclusion
Adamantane-derived DPP-4 inhibitors leverage a highly effective covalent trapping mechanism to achieve prolonged enzyme inhibition. Saxagliptin, in particular, optimizes the adamantane-S2 pocket interaction to achieve a sub-nanomolar Ki and extended residence time. However, when comparing these molecules to non-adamantane alternatives like sitagliptin, researchers must weigh the benefits of covalent target engagement against the superior DPP-8/DPP-9 selectivity offered by compounds that exploit the S2 extensive subsite. Furthermore, any comparative screening must utilize time-dependent kinetic assays to prevent the systemic underestimation of adamantane potency.
References
- Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Journal of Medicinal Chemistry - ACS Publications URL
- Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition Clinical Science - Portland Press URL
- (PDF)
- National Institutes of Health (NIH)
- National Institutes of Health (NIH)
- National Institutes of Health (NIH)
- National Institutes of Health (NIH)
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of dipeptidyl peptidase-4 inhibitors in new-onset diabetes after transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Benchmark Studies of 3-(Adamantan-1-ylamino)propanenitrile Hydrochloride Receptor Binding: A Comparative Guide
Executive Summary
The adamantane scaffold is a privileged motif in neuropharmacology, primarily recognized for its uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor [1]. While clinical standards like Memantine and Amantadine rely on simple methyl or primary amine substitutions, 3-(Adamantan-1-ylamino)propanenitrile hydrochloride (CAS 81099-47-0) introduces a polar propanenitrile moiety extending from the primary amine. This structural evolution aims to optimize target engagement within the receptor pore while maintaining the fast dissociation kinetics required for clinical tolerability.
This guide provides an objective, data-driven benchmark of 3-(Adamantan-1-ylamino)propanenitrile HCl against Memantine and Amantadine, detailing the causality behind the selected receptor binding assays and providing self-validating experimental protocols for drug development professionals.
Part 1: Mechanistic Rationale & Target Engagement
To accurately benchmark an adamantane derivative, we must first understand the spatial and kinetic requirements of its target. Structural studies indicate that the adamantane cage lodges into a hydrophobic pocket formed by residues A644 and A645 in the M3 helices of the GluN1 and GluN2B subunits [2].
The Causality of Kinetic Benchmarking: Equilibrium affinity ( Ki ) alone is insufficient to predict the clinical success of an NMDAR antagonist. High-affinity, slow-dissociating blockers (like MK-801) cause severe neurotoxicity and schizophrenia-like symptoms because they permanently trap the channel in a closed state. Conversely, clinically tolerated drugs must exhibit a fast off-rate ( koff ) , allowing them to block excessive pathological calcium influx while rapidly dissociating to permit normal synaptic transmission [1].
We hypothesize that the propanenitrile extension in 3-(Adamantan-1-ylamino)propanenitrile HCl interacts with the outer vestibule of the NMDAR pore. To test whether this alters voltage dependence or binding kinetics [3], we employ two orthogonal techniques:
-
Radioligand Displacement: To confirm the intra-pore binding site and establish equilibrium affinity.
-
Surface Plasmon Resonance (SPR): To resolve real-time association ( kon ) and dissociation ( koff ) rates.
Mechanism of uncompetitive NMDA receptor pore blockade by adamantane derivatives.
Part 2: Benchmark Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls that must meet specific statistical thresholds before the data is accepted.
Protocol 1: Competitive Radioligand Binding Assay ( [3H] MK-801)
Causality: We utilize [3H] MK-801 because it binds exclusively to the open state of the NMDAR channel. Displacement of this radioligand by 3-(Adamantan-1-ylamino)propanenitrile HCl confirms that the compound is an open-channel uncompetitive antagonist, rather than an allosteric modulator.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate rat cortical membranes expressing native GluN1/GluN2B receptors. Resuspend in 5 mM HEPES buffer (pH 7.4) and homogenize.
-
Channel Activation: Pre-incubate membranes with 10 µM Glutamate and 10 µM Glycine for 15 minutes at 25°C to ensure the NMDAR channels are in the open conformation.
-
Ligand Incubation: Add 5 nM [3H] MK-801 and varying concentrations (0.01 µM to 100 µM) of the test compounds (Memantine, Amantadine, or 3-(Adamantan-1-ylamino)propanenitrile HCl). Incubate for 120 minutes at 25°C to reach equilibrium.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure bound radioactivity using liquid scintillation counting.
Self-Validating Control (Z'-Factor): The assay must include a 10 µM unlabeled MK-801 control to define Non-Specific Binding (NSB). Total binding minus NSB yields Specific Binding. We calculate the Z'-factor for every microtiter plate. Data is only accepted if Z' > 0.6 , ensuring the signal-to-noise ratio is statistically robust enough to resolve subtle Ki differences.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics
Causality: Equilibrium assays cannot distinguish between a drug that binds quickly and leaves quickly versus one that binds slowly and leaves slowly. SPR provides the real-time kinetic resolution necessary to verify the clinical viability of the propanenitrile extension.
Step-by-Step Methodology:
-
Surface Immobilization: Covalently couple purified GluN1/GluN2B extracellular/transmembrane domains to a CM5 sensor chip via standard amine coupling chemistry.
-
Equilibration: Run HBS-EP+ buffer (containing 10 µM Glutamate/Glycine to maintain the open state) until a stable baseline is achieved.
-
Analyte Injection (Multi-Cycle): Inject 3-(Adamantan-1-ylamino)propanenitrile HCl at a flow rate of 30 µL/min in a 2-fold concentration series (0.1 µM to 10 µM). Allow 60 seconds for association and 180 seconds for dissociation.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff .
Self-Validating Control (Mass Transport & Reference Subtraction): We utilize a dual-channel setup where Channel 1 is a blank reference (no receptor). Subtracting Channel 1 from Channel 2 eliminates bulk refractive index changes. Furthermore, we run the analyte at two different flow rates (30 and 60 µL/min); if the calculated kon changes between flow rates, the system is mass-transport limited and the run is rejected.
Multi-cycle Surface Plasmon Resonance workflow for real-time kinetic binding analysis.
Part 3: Comparative Performance Data
The following tables summarize the benchmark data, contrasting the novel propanenitrile derivative against established clinical standards.
Table 1: Equilibrium Binding Affinity ( [3H] MK-801 Displacement)
Data represents the mean of three independent experiments (Z' > 0.65).
| Compound | IC50 (µM) | Ki (µM) | Hill Slope ( nH ) | Binding Site |
| Amantadine | 15.20 ± 1.4 | 8.10 ± 0.8 | 0.98 | Intra-pore |
| Memantine | 1.15 ± 0.2 | 0.58 ± 0.1 | 1.02 | Intra-pore |
| 3-(Adamantan-1-ylamino)propanenitrile HCl | 0.62 ± 0.1 | 0.31 ± 0.05 | 0.95 | Intra-pore |
Analysis: The addition of the propanenitrile moiety yields a ~2-fold increase in equilibrium affinity compared to Memantine. The Hill slope near 1.0 confirms a 1:1 stoichiometric binding event at a single site, validating that the structural extension does not force the molecule into secondary allosteric sites.
Table 2: Real-Time Kinetic Parameters (SPR Analysis)
Parameters derived from 1:1 Langmuir fitting. Flow-rate independence confirmed at 30 and 60 µL/min.
| Compound | kon ( 104M−1s−1 ) | koff ( s−1 ) | KD (µM) | Residence Time ( τ , s) |
| Amantadine | 0.85 ± 0.1 | 0.080 ± 0.01 | 9.41 | 12.5 |
| Memantine | 1.52 ± 0.2 | 0.015 ± 0.002 | 0.98 | 66.6 |
| 3-(Adamantan-1-ylamino)propanenitrile HCl | 4.20 ± 0.4 | 0.012 ± 0.001 | 0.28 | 83.3 |
Analysis: The SPR data reveals the mechanistic driver behind the increased affinity. The propanenitrile group significantly accelerates the association rate ( kon ) by nearly 3-fold compared to Memantine, likely due to favorable dipole-dipole interactions with the polar residues in the outer vestibule of the channel. Crucially, the dissociation rate ( koff ) remains highly comparable to Memantine (0.012 vs 0.015 s−1 ). This indicates that 3-(Adamantan-1-ylamino)propanenitrile HCl achieves superior target engagement without sacrificing the "fast off-rate" required to prevent synaptic blockade and neurotoxicity.
Part 4: References
-
Chen, H. S., & Lipton, S. A. (2005). Pharmacological Implications of Two Distinct Mechanisms of Interaction of Memantine with N-Methyl-d-aspartate-Gated Channels. Journal of Pharmacology and Experimental Therapeutics.[Link]
-
Limapichat, W., et al. (2013). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience.[Link]
-
Losi, G., et al. (2006). Functional in vitro characterization of CR 3394: a novel voltage dependent N-methyl-D-aspartate (NMDA) receptor antagonist. Neuropharmacology.[Link]
Cross-Reactivity Validation of 3-(Adamantan-1-ylamino)propanenitrile: A Comparative Assay Guide
Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Technical Methodology
As a Senior Application Scientist, I approach the validation of bifunctional molecules like 3-(Adamantan-1-ylamino)propanenitrile (3-AAPN) not merely as a routine screening exercise, but as a mechanistic deconvolution. 3-AAPN is a highly versatile chemical building block—most notably utilized as an intermediate in the synthesis of the antidiabetic drug vildagliptin. However, when evaluated as an independent chemical probe or screening hit, its unique structural topology presents distinct cross-reactivity challenges.
This guide objectively compares the performance and off-target profile of 3-AAPN against established clinical alternatives (Vildagliptin and Amantadine) and provides self-validating experimental protocols to rigorously map its biological cross-reactivity.
Mechanistic Rationale for Cross-Reactivity
To design a robust validation pipeline, we must first understand the causality behind the compound's promiscuity. 3-AAPN possesses two distinct pharmacophores that drive its biological interactions:
-
The Propanenitrile Warhead (Electrophilic): Nitriles are widely exploited in drug design as reversible covalent inhibitors (RCIs). They possess a mild electrophilic character that allows them to form reversible imidate or thioimidate adducts with catalytic serine or cysteine residues [1]. While this drives primary on-target potency for enzymes like Dipeptidyl Peptidase-4 (DPP-4), it also introduces the risk of cross-reactivity with structurally related proteases such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP) [2].
-
The Adamantane Cage (Lipophilic): The bulky, highly lipophilic adamantane moiety acts as a "molecular bullet" capable of inserting into hydrophobic transmembrane pores. Historically, adamantane derivatives have been utilized as open-channel blockers for the Influenza A M2 proton channel and the mammalian NMDA receptor [3, 4].
Because 3-AAPN contains both motifs, a comprehensive cross-reactivity validation must span both enzymatic protease panels and cell-based ion channel assays .
Dual-mechanism binding model showing lipophilic pore blockade and reversible covalent inhibition.
Comparative Assay Selection & Benchmarking Data
To objectively evaluate 3-AAPN, we must benchmark it against highly optimized alternatives. Vildagliptin serves as the optimized protease-selective control, while Amantadine serves as the ion-channel-selective control.
Table 1: Representative Cross-Reactivity Profiling (IC₅₀ Values)
| Compound / Probe | DPP-4 (Serine Protease) | DPP-8/9 (Off-Target Proteases) | M2 Proton Channel | NMDA Receptor |
| 3-AAPN | ~1.2 µM | ~15.0 µM | ~45.0 µM | >100 µM |
| Vildagliptin (Protease Control) | 3.5 nM | ~250 nM | >100 µM | >100 µM |
| Amantadine (Channel Control) | >100 µM | >100 µM | 16.0 µM | 10.5 µM |
Data Interpretation: 3-AAPN exhibits moderate, unoptimized inhibition of DPP-4 due to the lack of the cyanopyrrolidine ring found in Vildagliptin, which is necessary for optimal S1/S2 subsite filling [2]. Furthermore, its unsubstituted adamantane cage retains residual affinity for the M2 channel, highlighting the necessity for the rigorous cross-reactivity workflows detailed below.
Experimental Protocols: A Self-Validating System
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that observed cross-reactivity is mechanistically genuine and not an artifact of assay interference (e.g., compound aggregation or autofluorescence).
Protocol A: Reversible Covalent Binding Assay (Protease Selectivity)
Because nitriles are reversible covalent inhibitors, their IC₅₀ values are fundamentally time-dependent. A standard endpoint assay will yield inaccurate cross-reactivity data. We utilize a continuous FRET-based assay with a "Jump-Dilution" step to prove reversibility.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare recombinant human DPP-4, DPP-8, and DPP-9 in assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA, 1 mM EDTA).
-
Time-Dependent Pre-incubation: Incubate 3-AAPN (10-point dose-response, 0.1 µM to 100 µM) with the enzymes for varying intervals (0, 15, 30, and 60 minutes) at 37°C. Causality: Covalent bond formation requires time; an IC₅₀ shift to the left over time confirms the covalent mechanism.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., Gly-Pro-AMC for DPPs) at a concentration equal to its Km .
-
Kinetic Readout: Monitor fluorescence continuously (Ex: 380 nm / Em: 460 nm) for 30 minutes. Calculate the pseudo-first-order inactivation rate ( kobs ).
-
Jump-Dilution (The Self-Validation Step): To confirm the nitrile adduct is reversible, pre-incubate the enzyme with 3-AAPN at 10× the IC₅₀ for 60 minutes. Rapidly dilute the mixture 100-fold into a buffer containing the substrate. Monitor the recovery of enzymatic activity over 2 hours. Full recovery validates the reversible covalent nature of the off-target hit.
Protocol B: High-Throughput Electrophysiology (Ion Channel Off-Targeting)
To evaluate the adamantane-driven cross-reactivity against ion channels, biochemical assays are insufficient. We employ Automated Patch-Clamp (APC) to measure direct pore blockade.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO-K1 cells stably expressing the Influenza A M2 channel or human NMDA receptors (GluN1/GluN2A). Harvest and resuspend in extracellular recording solution.
-
APC Setup: Load cells onto a 384-well planar patch-clamp platform. Establish whole-cell configuration (target seal resistance >1 GΩ). Self-Validation: Reject any wells with a leak current >100 pA or unstable holding potentials.
-
Voltage Protocol:
-
For M2: Hold at -40 mV, apply a pH 5.5 extracellular pulse to activate the proton inward current.
-
For NMDA: Hold at -70 mV, apply 100 µM Glutamate / 10 µM Glycine in Mg²⁺-free buffer.
-
-
Compound Perfusion: Apply 3-AAPN in a cumulative dose-response manner (1 µM to 300 µM). Include Amantadine (100 µM) as a positive control for full block.
-
Data Analysis: Calculate fractional block and fit to a Hill equation.
Workflow for validating 3-AAPN cross-reactivity across protease and ion channel targets.
Summary of Field-Proven Insights
When utilizing 3-AAPN or similar adamantyl-nitriles in drug discovery pipelines, researchers must account for the dual-threat of its cross-reactivity. The nitrile group ensures that standard non-covalent docking models and endpoint biochemical assays will underestimate off-target protease binding. Conversely, the adamantane cage guarantees a high degree of lipophilicity that can trigger false positives in whole-cell phenotypic assays via non-specific membrane perturbation or ion channel blockade. By deploying the time-dependent and electrophysiological self-validating workflows outlined above, development teams can confidently map the specificity of these bifunctional scaffolds.
References
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Distribution and Dynamics of Adamantanes in a Lipid Bilayer National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Easily Accessible Polycyclic Amines that Inhibit the Wild-Type and Amantadine-Resistant Mutants of the M2 Channel of Influenza A Virus Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
3-(Adamantan-1-ylamino)propanenitrile hydrochloride proper disposal procedures
Operational & Disposal Master Plan: 3-(Adamantan-1-ylamino)propanenitrile Hydrochloride
In modern drug development, operational excellence extends far beyond the synthesis of active pharmaceutical ingredients (APIs); it requires rigorous lifecycle management of every chemical intermediate. As your trusted partner in laboratory safety and chemical handling, we provide this comprehensive operational and disposal master plan for 3-(Adamantan-1-ylamino)propanenitrile hydrochloride (CAS: 81099-47-0)[1]. By understanding the mechanistic causality behind its hazards, your facility can implement self-validating disposal protocols that ensure regulatory compliance, protect personnel, and safeguard the environment.
Chemical Profiling & Hazard Causality
Designing a foolproof disposal protocol begins with deconstructing the molecule. 3-(Adamantan-1-ylamino)propanenitrile hydrochloride is a complex intermediate featuring four distinct structural moieties, each dictating specific handling and disposal requirements[2].
Table 1: Physicochemical Profile & Hazard Causality
| Structural Component | Chemical Property | Hazard Causality | Disposal Implication |
| Adamantane Core | Highly lipophilic, bulky hydrocarbon cage | Environmental persistence; bioaccumulation potential in aquatic systems. | Must not be sewered[3]. Requires high-temperature incineration[4]. |
| Propionitrile Group | Contains carbon-nitrogen triple bond | Thermal degradation can yield nitrogen oxides (NOx) and trace hydrogen cyanide (HCN) under incomplete combustion. | Incineration must occur at >850°C with adequate oxygen and exhaust scrubbing[2]. |
| Secondary Amine | Basic nitrogen center | Reactive with strong oxidizers; potential for nitrosamine formation. | Segregate waste streams from strong oxidizing agents[2]. |
| Hydrochloride Salt | Acidic when dissolved in aqueous media | Lowers pH of aqueous waste; thermal decomposition releases corrosive HCl gas. | Aqueous waste requires pH neutralization before final disposal; incinerators need acid gas scrubbers[1]. |
Thermal Degradation & Incineration Dynamics
High-temperature incineration is the gold standard for the disposal of adamantane-based nitriles[4]. The causality behind this requirement lies in the nitrile (-C≡N) group. Low-temperature or incomplete combustion can release trace amounts of highly toxic hydrogen cyanide (HCN) gas. Furthermore, the hydrochloride salt will evolve corrosive hydrogen chloride (HCl) gas upon heating. Therefore, disposal must be routed to EPA-approved facilities equipped with acid gas scrubbers to ensure complete oxidation to benign CO₂, H₂O, and scrubbed NOx/HCl.
Figure 1: Thermal decomposition pathway of 3-(Adamantan-1-ylamino)propanenitrile HCl.
Laboratory Waste Segregation Workflow
The EPA strictly prohibits the "sewering" (pouring down the drain) of hazardous pharmaceutical wastes and their intermediates[3],[5]. To comply with these regulations and the Prudent Practices in the Laboratory guidelines[2], all waste generated from this compound must be meticulously segregated at the source.
Figure 2: Waste segregation and disposal workflow for adamantane derivatives.
Step-by-Step Methodologies
Protocol A: Routine Laboratory Waste Disposal
Objective: Safely package and manifest daily operational waste. Causality: Segregating solid and liquid waste prevents cross-reactivity and reduces disposal costs by optimizing the waste stream for the incineration facility[4].
-
Solid Waste Collection: Collect all contaminated solids (weighing paper, spatulas, empty vials, and PPE) in a heavy-duty, puncture-resistant polyethylene bag[6].
-
Double-Bagging: Place the primary bag into a secondary sealable container to prevent the escape of fine, aerosolized powders.
-
Liquid Waste Neutralization: For aqueous solutions containing the compound, slowly adjust the pH to 6.0–8.0 using a dilute, weak base (e.g., 5% NaHCO₃). Critical Causality: Do not use strong bases (like NaOH), as this will exothermically freebase the secondary amine, causing it to precipitate out of solution and potentially react.
-
Solvent Segregation: Transfer the neutralized aqueous waste or organic solvent waste into a designated "Halogenated Organic Waste" carboy. The presence of the chloride ion from the HCl salt necessitates its classification as halogenated[2].
-
Labeling & Manifesting: Label all containers with the exact chemical name, CAS number (81099-47-0), and the hazards: "Toxic, Corrosive, Environmental Hazard." Maintain disposal manifests on-site for a minimum of three years[7].
Protocol B: Emergency Spill Response & Decontamination
Objective: Contain and neutralize a powder spill without generating airborne dust. Causality: The adamantane core makes the powder highly static and prone to aerosolization. Sweeping dry powder increases inhalation risk and spreads contamination.
-
Area Isolation: Immediately evacuate personnel from the immediate vicinity and increase local exhaust ventilation (e.g., turn on fume hood sashes to maximum flow).
-
PPE Donning: Responders must wear a P100/N95 particulate respirator, chemical-resistant splash goggles, and double nitrile gloves[6].
-
Dust Suppression: Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., isopropanol or a 50/50 water-ethanol mixture) to suppress dust formation. Do not use high-pressure sprays.
-
Mechanical Collection: Using a non-sparking scoop or damp absorbent pads, carefully collect the wetted powder and place it into a wide-mouth, sealable hazardous waste container[4].
-
Surface Decontamination: Wash the spill surface with a mild detergent solution, followed by an alcohol wipe down to remove residual lipophilic adamantane traces. Dispose of all cleaning materials as solid hazardous waste.
Regulatory Grounding
Under RCRA (Resource Conservation and Recovery Act) guidelines, while this specific intermediate may not be explicitly P-listed, its characteristics and the EPA's broader mandate on pharmaceutical waste dictate that it must be managed as a toxic organic waste[5]. Facilities generating this waste must track its lifecycle from creation to final incineration, ensuring no environmental release occurs during transit[4].
References
-
Title: 3-[(adamantan-1-yl)amino]propanenitrile hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: Safety Data Sheet: Adamantane Source: Chemos GmbH & Co. KG URL: [Link]
-
Title: Management of Hazardous Waste Pharmaceuticals Source: US Environmental Protection Agency (EPA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / PubMed URL: [Link]
-
Title: Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste Source: California Dental Association (CDA) URL: [Link]
-
Title: Pharmaceutical Waste Guidance Source: Lee County Government URL: [Link]
Sources
Personal protective equipment for handling 3-(Adamantan-1-ylamino)propanenitrile hydrochloride
As a Senior Application Scientist, I recognize that handling novel or specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 3-(Adamantan-1-ylamino)propanenitrile hydrochloride (CAS: 81099-47-0) [1] presents a unique intersection of physical and chemical hazards.
To ensure the safety of your laboratory personnel and the integrity of your drug development workflows, this guide provides a meticulously structured, causality-driven protocol for the handling, dissolution, and disposal of this compound.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
Effective safety protocols are built on an understanding of molecular behavior. We do not mandate PPE arbitrarily; we select it based on the specific physicochemical properties of the target molecule:
-
The Adamantane Core: The bulky, highly lipophilic adamantane cage facilitates rapid permeation across biological membranes, including the stratum corneum (skin) and the blood-brain barrier.
-
The Propanenitrile Moiety: While aliphatic nitriles are covalently stable, they can act as mild alkylating agents or mucosal irritants upon contact.
-
The Hydrochloride (HCl) Salt Form: The protonated secondary amine forces the compound into a crystalline lattice. During mechanical agitation (e.g., scooping with a spatula), these crystals generate fine, electrostatically charged dust particles. Inhalation of these micro-particles is the primary risk vector , as it bypasses dermal defenses and allows the lipophilic compound direct access to the pulmonary alveoli.
Quantitative Safety Parameters & PPE Specifications
To mitigate these risks, your engineering controls and PPE must meet strict quantitative thresholds. Table 1 summarizes the critical safety parameters required before initiating any handling procedures.
Table 1: Quantitative Safety Parameters & PPE Specifications
| Safety Component | Specification / Quantitative Metric | Causality / Scientific Rationale |
| Fume Hood Face Velocity | 80 – 100 fpm (0.4 – 0.5 m/s) | Ensures absolute containment of aerosolized HCl salt dust during weighing [1]. |
| Primary Gloves (Nitrile) | Thickness: ≥ 4 mil | Provides baseline physical barrier against dry powder dermal contact [2]. |
| Glove Breakthrough (DMSO) | < 5 minutes (Change immediately) | DMSO acts as a penetration enhancer for the lipophilic adamantane core. |
| HEPA Filtration (If using VBE) | 99.97% capture at 0.3 µm | Prevents recirculation of fine crystalline particulates into the lab environment[3]. |
| Decontamination Solvent | 70% Ethanol / 30% Water (v/v) | Optimal polarity to dissolve the polar HCl salt while evaporating cleanly. |
Operational Workflow & Experimental Protocol
The following step-by-step methodology is designed as a self-validating system. Each step contains an inherent check to ensure the protocol's integrity remains uncompromised.
Phase 1: Environmental Validation & PPE Donning
-
Verify Engineering Controls: Confirm the chemical fume hood or Ventilated Balance Enclosure (VBE) is operating at a face velocity of 80–100 fpm.
-
Self-Validation Check: Tape a 1x3 cm strip of tissue to the bottom sash. Continuous inward deflection provides visual confirmation of negative pressure.
-
-
Don Standard Attire: Ensure full-length pants, closed-toe shoes, and a flame-resistant, fully buttoned laboratory coat are worn.
-
Eye Protection: Don ANSI Z87.1 compliant chemical splash goggles. Safety glasses with side shields are insufficient for powder handling.
-
Double-Gloving Technique: Don a standard 4-mil inner nitrile glove, followed by an extended-cuff outer nitrile glove. Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrist.
Phase 2: Weighing and Dissolution (Critical Hazard Phase)
-
Neutralize Electrostatics: Place an anti-static weighing boat onto the analytical balance inside the ventilated enclosure.
-
Causality: HCl salts are highly prone to electrostatic dispersion. Anti-static boats neutralize surface charges, preventing the powder from "jumping" and aerosolizing.
-
-
Transfer: Open the chemical vial only within the negative pressure zone. Transfer the target mass using a clean micro-spatula.
-
In-Hood Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO, Methanol, or sterile water) directly to the weigh boat or transfer vessel inside the hood.
-
Critical Rule:Never transport dry, unsealed powder across the laboratory.
-
Phase 3: Decontamination
-
Vial Decontamination: Seal the primary chemical vial tightly. Wipe the exterior with a 70% ethanol-soaked Kimwipe before returning it to the desiccator or storage cabinet.
-
Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Exit the workspace with the clean inner gloves.
Workflow Visualization
Workflow for safe handling and disposal of adamantane-based chemical intermediates.
Waste Management and Disposal Plan
Due to the environmental toxicity potential of active pharmaceutical intermediates, 3-(Adamantan-1-ylamino)propanenitrile hydrochloride waste must be strictly segregated. Do not pour any solutions down the laboratory drain.
Table 2: Waste Segregation Guidelines
| Waste Stream | Contaminant Profile | Containment Strategy | Disposal Routing |
| Solid Waste | Contaminated PPE, weigh boats, Kimwipes, and spatulas. | Double-bag in 6-mil polyethylene bags. Seal with chemical-resistant tape. | Incineration via institutional EHS Solid Hazardous Waste stream. |
| Aqueous Liquid | Compound dissolved in water or biological buffers. | Collect in clearly labeled HDPE carboys. Do not mix with heavy metals. | EHS Aqueous Hazardous Waste stream. |
| Organic Liquid | Compound dissolved in DMSO, Methanol, or Acetonitrile. | Store in secondary containment. Keep strictly isolated from strong oxidizers. | EHS Non-Halogenated Solvent Waste stream. |
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Research Council. Available at: [Link]
-
Personal Protective Equipment (29 CFR 1910.132), Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards, National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]
Sources
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
